Z795161988
描述
属性
分子式 |
C16H12BrN3O4 |
|---|---|
分子量 |
390.19 g/mol |
IUPAC 名称 |
[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H12BrN3O4/c17-11-1-3-12(4-2-11)18-15(21)9-24-16(22)14-7-13(19-20-14)10-5-6-23-8-10/h1-8H,9H2,(H,18,21)(H,19,20) |
InChI 键 |
ANPNOSKPPVUFTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)COC(=O)C2=CC(=NN2)C3=COC=C3)Br |
产品来源 |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Z795161988
A comprehensive review of the available scientific literature and clinical data reveals no publicly accessible information for a compound designated "Z795161988." Extensive searches across prominent chemical databases, clinical trial registries, and scientific research platforms did not yield any results for this specific identifier.
This lack of information suggests several possibilities:
-
Internal or Proprietary Identifier: "this compound" may be an internal compound code used within a pharmaceutical company, research institution, or other organization that has not been publicly disclosed.
-
Novel Compound: The identifier could refer to a very recently synthesized or discovered molecule that has not yet been described in published literature or patents.
-
Typographical Error: It is possible that the identifier provided contains a typographical error.
Without any foundational information about the chemical structure, biological targets, or therapeutic area of "this compound," it is not possible to provide an in-depth technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
To enable a thorough analysis, further details are required. If you are in possession of additional information, such as an alternative chemical name, IUPAC name, SMILES string, CAS number, or any associated publications or patent applications, please provide them to facilitate a renewed and more targeted search.
What is the target of Z795161988?
Identifier "Z795161988" Does Not Correspond to a Known Biological Target
Comprehensive searches for the identifier "this compound" across scientific literature, chemical databases, and patent repositories have yielded no information corresponding to a specific biological target, drug candidate, or research compound. This identifier does not appear to be a recognized designation in the public domain.
It is possible that "this compound" represents an internal or proprietary code used within a specific research institution or company, and as such, information regarding its nature and target would not be publicly available. Alternatively, it may be a typographical error.
Without a verifiable and publicly documented target associated with this identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals are advised to verify the identifier and consult internal documentation or the source of the identifier for further information. Should a valid, publicly recognized identifier be provided, a comprehensive technical summary can be generated.
In-Depth Technical Guide: Z795161988, a Novel Inhibitor of SARS-CoV-2 Nsp14 N7-Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z795161988, a recently identified small molecule inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14) N7-methyltransferase (N7-MTase). This document collates available quantitative data, details experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts: SARS-CoV-2 Nsp14 and Its Inhibition
SARS-CoV-2, the causative agent of COVID-19, relies on a complex machinery of viral proteins to replicate and evade the host immune system. Among these, the bifunctional enzyme Nsp14 is a critical component.[1][2] It possesses two essential enzymatic activities: a 3'-to-5' exoribonuclease (ExoN) activity for proofreading the viral RNA genome, and a C-terminal N7-methyltransferase (N7-MTase) activity.[1][2]
The N7-MTase function of Nsp14 is crucial for the formation of the viral mRNA cap-0 structure (m7GpppN).[2] This cap is vital for viral RNA stability, efficient translation into viral proteins, and for mimicking host mRNA to evade recognition by the host's innate immune system. Consequently, inhibiting the N7-MTase activity of Nsp14 presents a promising therapeutic strategy against SARS-CoV-2.
This compound is a novel, non-S-adenosyl methionine (SAM)-like inhibitor that targets the N7-MTase activity of SARS-CoV-2 Nsp14. Its discovery and characterization provide a valuable starting point for the development of potent antiviral agents with a novel mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its activity against SARS-CoV-2 Nsp14.
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| This compound | SARS-CoV-2 Nsp14 N7-MTase | Biochemical | 6 | |
| This compound (Optimized Analog) | SARS-CoV-2 Nsp14 N7-MTase | Biochemical | 2.2 |
Table 1: Biochemical Inhibition Data for this compound and its Optimized Analog.
| Compound ID | Enzyme | Inhibition (%) at 10 µM | IC50 (µM) |
| This compound | CAMK2D | >50 | 4 |
| This compound | MAP4K5 | >50 | 7 |
| This compound | STK10 | >50 | 8 |
| This compound | MAP3K1 | >50 | 10 |
| This compound | EPHB1 | >50 | 11 |
| This compound | EPHA5 | >50 | 14 |
| This compound | EPHA6 | >50 | 15 |
| This compound | EPHA4 | >50 | 20 |
| This compound | EPHB6 | >50 | 26 |
Table 2: Selectivity Profile of this compound against a Panel of Human Methyltransferases.
Signaling Pathways and Experimental Workflows
SARS-CoV-2 RNA Capping Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the SARS-CoV-2 viral RNA capping process and highlights the step inhibited by this compound.
Caption: SARS-CoV-2 RNA Capping Pathway and this compound Inhibition.
Experimental Workflow for this compound Characterization
The diagram below outlines the typical experimental workflow for the discovery and characterization of Nsp14 inhibitors like this compound.
Caption: Workflow for Discovery and Characterization of Nsp14 Inhibitors.
Detailed Experimental Protocols
SARS-CoV-2 Nsp14 N7-Methyltransferase Biochemical Assay
This protocol is adapted from the methods used for the characterization of this compound and similar inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound against the N7-methyltransferase function of SARS-CoV-2 Nsp14.
Materials:
-
Recombinant purified SARS-CoV-2 Nsp14 protein.
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM).
-
GpppA-RNA substrate.
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100.
-
This compound dissolved in DMSO.
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing assay buffer, GpppA-RNA substrate (final concentration, e.g., 1 µM), and Nsp14 enzyme (final concentration, e.g., 50 nM).
-
Add varying concentrations of this compound (e.g., in a 10-point dose-response curve) or DMSO (as a negative control) to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding [3H]SAM (final concentration, e.g., 1 µM).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing a high concentration of non-radiolabeled SAM).
-
Transfer the reaction mixture to a filter plate to capture the [3H]-methylated RNA.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [3H]SAM.
-
Add scintillation cocktail to each well of the dried filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
SARS-CoV-2 Antiviral Cellular Assay (Plaque Reduction Assay)
This protocol describes a general method to assess the antiviral efficacy of this compound in a cell-based model.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit SARS-CoV-2 replication in cell culture.
Materials:
-
Vero E6 or A549-ACE2 cells.
-
SARS-CoV-2 viral stock of known titer.
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS).
-
This compound dissolved in DMSO.
-
Overlay medium (e.g., culture medium containing 1% methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
6-well or 12-well cell culture plates.
Procedure:
-
Seed Vero E6 or A549-ACE2 cells in multi-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the prepared dilutions of this compound or DMSO (vehicle control) to the respective wells.
-
Overlay the cells with the overlay medium containing the corresponding concentration of the inhibitor.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed in the control wells.
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to evaluate the cytotoxicity of this compound.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero E6 or A549-ACE2 cells.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the prepared dilutions of the compound or DMSO (vehicle control) to the cells.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
Conclusion
This compound represents a promising starting point for the development of novel anti-SARS-CoV-2 therapeutics targeting the viral Nsp14 N7-methyltransferase. Its non-SAM-like structure offers the potential for high selectivity and favorable pharmacological properties. The data and protocols presented in this guide provide a solid foundation for further research and development efforts aimed at optimizing this class of inhibitors into potent and safe antiviral drugs. Further studies are warranted to elucidate its precise mechanism of action, in vivo efficacy, and resistance profile.
References
- 1. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core of Z795161988: Discovery and Synthesis
Initial Investigation Yields No Publicly Available Data for Z795161988
A comprehensive search of publicly accessible chemical databases, scientific literature, and patent repositories for the identifier "this compound" has yielded no information regarding its discovery, synthesis, or biological activity. This suggests that this compound is not a recognized or publicly documented chemical compound.
The identifier may represent an internal designation within a private compound library, a specific batch or lot number, or a typographical error. Without any foundational information—such as its chemical structure, molecular formula, or any associated publications—it is not possible to provide a technical guide or whitepaper on its core characteristics.
Consequently, the requested quantitative data, experimental protocols, and visualizations for signaling pathways or experimental workflows related to this compound cannot be generated. Further investigation would require additional context or a valid chemical identifier for the compound of interest.
Technical Dossier: Z795161988 as a Modulator of SARS-CoV-2 Nsp14 Methyltransferase Activity
For: Researchers, Scientists, and Drug Development Professionals Subject: In-depth Analysis of Z795161988 IC50 and Nsp14-Mediated Cellular Pathways
This document provides a comprehensive technical overview of the inhibitory activity of the compound this compound against the SARS-CoV-2 non-structural protein 14 (Nsp14), a critical enzyme for viral replication and immune evasion. The core focus is the presentation of its half-maximal inhibitory concentration (IC50) value, the experimental context for such measurements, and the broader cellular pathways influenced by Nsp14's enzymatic functions.
Quantitative Inhibitory Activity of Nsp14 Modulators
The compound this compound has been identified as an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase, demonstrating an IC50 value of 2.2 μM[1]. This positions it as a molecule of interest for further investigation in the development of potential antiviral therapeutics. The following table summarizes the IC50 values of this compound and other selected non-covalent and covalent inhibitors targeting the same enzyme, providing a comparative landscape of inhibitory potency.
| Compound ID | Target Enzyme Domain | IC50 Value (μM) | Inhibitor Type |
| This compound | SARS-CoV-2 Nsp14 N7-Methyltransferase | 2.2 | Not Specified |
| ZINC61142882 | SARS-CoV-2 Nsp14 N7-Methyltransferase | 6 | Not Specified |
| ZINC475239213 | SARS-CoV-2 Nsp14 N7-Methyltransferase | 20 | Not Specified |
| Acryl42-10 | SARS-CoV-2 Nsp14 N7-Methyltransferase | 7 | Covalent |
| '4975 | SARS-CoV-2 Nsp14 N7-Methyltransferase | 3.5 | Aldehyde (Covalent) |
| '1911 | SARS-CoV-2 Nsp14 N7-Methyltransferase | 8 | Aldehyde (Covalent) |
| SARS-CoV-2 nsp14-IN-2 | SARS-CoV-2 Nsp14 Methyltransferase | 0.093 | Not Specified |
| SARS-CoV-2 nsp14-IN-4 | SARS-CoV-2 Nsp14 Methyltransferase | 0.019 | Not Specified |
| MH44 | SARS-CoV-2 nsp14 N7-methyltransferase | 0.019 | Not Specified |
Experimental Protocols for Nsp14 Inhibition Assays
The determination of IC50 values for Nsp14 inhibitors typically involves enzymatic assays that measure the methyltransferase (MTase) or exoribonuclease (ExoN) activity of the protein. Below is a generalized protocol for a radiometric MTase assay, a common method for quantifying Nsp14 activity.
Radiometric Methyltransferase (MTase) Scintillation Proximity Assay (SPA)
This assay quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a substrate, such as a guanosine-capped RNA oligonucleotide.
Objective: To determine the concentration at which an inhibitor reduces the enzymatic activity of Nsp14 by 50%.
Materials and Reagents:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
[³H]-SAM (radiolabeled methyl donor)
-
Biotinylated GpppA-capped RNA substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100[2][3]
-
Streptavidin-coated SPA beads
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Microplates (e.g., 384-well)
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: The reaction is initiated by mixing the Nsp14 enzyme, the biotinylated RNA substrate, and the test compound at various concentrations in the microplate wells.
-
Enzymatic Reaction: The reaction is started by the addition of [³H]-SAM. The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a predetermined period (e.g., 30-90 minutes) to allow for the enzymatic methylation of the RNA substrate[4].
-
Assay Termination and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added to each well. The biotinylated RNA substrate binds to the beads, bringing the incorporated [³H]-methyl groups into close proximity with the scintillant in the beads, which generates a light signal.
-
Data Acquisition: The plate is read using a scintillation counter to measure the signal intensity in each well.
-
Data Analysis: The raw data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Nsp14-Mediated Signaling Pathways and Experimental Workflow
SARS-CoV-2 Nsp14 is a bifunctional protein possessing both a 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain[5]. These activities are crucial for viral RNA proofreading and capping, which in turn facilitates viral replication and evasion of the host immune system. Beyond its direct role in RNA processing, Nsp14 has been shown to modulate host cell signaling pathways, notably activating the pro-inflammatory NF-κB pathway.
The diagram below illustrates the signaling cascade initiated by Nsp14, leading to the activation of NF-κB and the subsequent upregulation of inflammatory cytokines.
Caption: Nsp14-mediated activation of the NF-κB signaling pathway.
The following diagram outlines a typical experimental workflow for identifying and validating inhibitors of Nsp14.
Caption: High-throughput screening workflow for Nsp14 inhibitors.
References
An In-depth Technical Guide to the Nsp14 N7-Methyltransferase of SARS-CoV-2: A Core Component of the Viral Replication Machinery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the critical need for a deep understanding of its molecular machinery to develop effective antiviral therapies. Among the array of non-structural proteins (nsps) encoded by the virus, Nsp14 stands out as a crucial bifunctional enzyme, possessing both a 3'-to-5' exoribonuclease (ExoN) and a guanine-N7 methyltransferase (N7-MTase) activity. This dual functionality places Nsp14 at the heart of viral replication fidelity and immune evasion, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the Nsp14 N7-methyltransferase function, detailing its enzymatic activity, role in the viral life cycle, interaction with its cofactor Nsp10, and its potential as a drug target. We present quantitative data in structured tables, detailed experimental protocols, and visual representations of key processes to facilitate a thorough understanding for researchers and drug development professionals.
Core Functions of Nsp14 in the SARS-CoV-2 Life Cycle
Nsp14 is a ~60 kDa protein that plays a pivotal role in two essential viral processes: RNA proofreading and mRNA capping.[1][2] These functions are carried out by two distinct domains: an N-terminal exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain.[3][4]
The ExoN domain is responsible for the proofreading activity, which is crucial for maintaining the integrity of the large ~30 kb viral RNA genome.[1] The RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 has a relatively high error rate; the ExoN domain of Nsp14 removes misincorporated nucleotides, thereby ensuring high-fidelity replication. This proofreading capability is a key reason for the resistance of coronaviruses to many nucleoside analog antiviral drugs.
The N7-MTase domain is responsible for the methylation of the 5' cap of viral mRNAs. This capping process is essential for the virus to evade the host's innate immune system, as it mimics the structure of host mRNAs. The 5' cap also facilitates the efficient translation of viral proteins by the host ribosome. The N7-MTase activity of Nsp14 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap.
The Crucial Interaction with Nsp10
The enzymatic activities of Nsp14, particularly its exoribonuclease function, are significantly enhanced by its interaction with another non-structural protein, Nsp10. Nsp10 acts as a non-enzymatic cofactor that binds to the N-terminal region of Nsp14, inducing a conformational change that stabilizes the ExoN domain and increases its catalytic efficiency by up to 35-fold. While the N7-MTase activity is not directly stimulated by Nsp10, the stable complex formation is essential for the overall function of Nsp14 within the replication-transcription complex. The interaction between Nsp10 and Nsp14 is a critical step in the viral life cycle and represents a potential target for antiviral drugs.
Quantitative Analysis of Nsp14 N7-Methyltransferase Activity
A thorough understanding of the enzymatic kinetics of Nsp14 N7-MTase is essential for the development of effective inhibitors. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of SARS-CoV-2 Nsp14 N7-Methyltransferase
| Substrate | Km (nM) | kcat (h-1) | Reference |
| RNA | 43 ± 15 | 48 ± 4 | |
| SAM | 257 ± 20 | 52 ± 1 | |
| GpppA | ~10,000 | Not Reported | |
| GpppA-RNA | ~10,000 | Not Reported | |
| GTP | ~20,000 | Not Reported |
Table 2: IC50 Values of Selected Inhibitors for SARS-CoV-2 Nsp14 N7-Methyltransferase
| Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| Compound '1988' | 6 | Not Specified | |
| Compound '1911' | 8 | Not Specified | |
| Compound '9163' | 15 | Not Specified | |
| Compound '8621' | 14 | Not Specified | |
| Compound C1 | 3.25 | 300 nM Nsp14, 1.5 µM GpppG, 1.5 µM SAM | |
| Compound C10 | 0.34 | 300 nM Nsp14, 1.5 µM GpppG, 1.5 µM SAM | |
| Sinefungin | 1.59 - 52.90 | Dependent on SAM concentration | |
| SS148 | 0.070 ± 0.006 | Radiometric MTase assay | |
| DS0464 | 1.1 ± 0.2 | Radiometric MTase assay | |
| Compound 18l | 0.030 | Enzymatic assay | |
| Compound 18n | 0.043 | Enzymatic assay | |
| NCGC00606183 | 0.41 | qHTS |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for advancing research on Nsp14. Below are methodologies for key experiments cited in the literature.
In Vitro Nsp14 N7-Methyltransferase Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a cap analog substrate.
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
Biotinylated RNA substrate (e.g., 5'-GpppA-RNA-biotin)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare reaction mixtures in a 384-well plate containing the assay buffer, a fixed concentration of biotinylated RNA substrate, and varying concentrations of the test inhibitor.
-
Add recombinant Nsp14 to initiate the reaction.
-
Add [³H]-SAM to the reaction mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated RNA will bind to the beads, bringing the incorporated [³H]-methyl group in close proximity to the scintillant in the beads, generating a signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition and determine the IC₅₀ values for the inhibitors.
In Vitro Nsp14 Exoribonuclease Assay (Fluorescence-based)
This assay monitors the degradation of a fluorescently labeled RNA substrate.
Materials:
-
Recombinant SARS-CoV-2 Nsp14/Nsp10 complex
-
Fluorescently labeled double-stranded RNA (dsRNA) substrate (e.g., Cy5-labeled)
-
Assay buffer: 40 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.01% bovine skin gelatin, 1 mM MgCl₂, 5 mM DTT
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence gel scanner
Procedure:
-
Prepare reaction mixtures containing the assay buffer and the fluorescently labeled dsRNA substrate.
-
Add the Nsp14/Nsp10 complex to initiate the reaction.
-
Incubate the reactions at 37°C for various time points.
-
Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide) and EDTA.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a fluorescence scanner to detect the degradation of the full-length RNA substrate and the appearance of smaller cleavage products.
SARS-CoV-2 Replicon Assay
This cell-based assay utilizes a subgenomic viral replicon that can replicate autonomously within cells, allowing for the study of viral RNA synthesis in a BSL-2 environment.
Materials:
-
A plasmid encoding the SARS-CoV-2 replicon with a reporter gene (e.g., luciferase or GFP) replacing a structural protein gene.
-
A suitable host cell line (e.g., Huh-7 or Vero E6).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Luciferase assay reagent or fluorescence microscope.
Procedure:
-
Transfect the host cells with the SARS-CoV-2 replicon plasmid DNA.
-
Allow the cells to express the replicon RNA, which will then self-replicate.
-
Treat the transfected cells with various concentrations of the test compounds.
-
After a defined incubation period (e.g., 24-48 hours), measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure the luminescence. For a GFP reporter, visualize the cells under a fluorescence microscope.
-
A decrease in reporter signal indicates inhibition of viral replication. Calculate the EC₅₀ values for the compounds.
Visualizing Nsp14-Related Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.
Caption: Nsp14's central role in SARS-CoV-2 replication and immune evasion.
Caption: Workflow for a radiometric Nsp14 N7-methyltransferase inhibitor screen.
Conclusion and Future Directions
The Nsp14 N7-methyltransferase of SARS-CoV-2 is an indispensable enzyme for the virus, playing a critical role in both the fidelity of genome replication and the evasion of the host immune response. Its dual enzymatic functions and its essential interaction with Nsp10 make it a highly attractive target for the development of novel antiviral therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance their efforts in targeting this key viral protein. Future research should focus on the development of potent and specific inhibitors of the N7-methyltransferase activity, as well as compounds that disrupt the Nsp14-Nsp10 interaction. A deeper understanding of the structure-function relationships of Nsp14 and its complexes will be instrumental in designing the next generation of anti-coronavirus drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Structures of SARS-CoV-2 N7-methyltransferase with DOT1L and PRMT7 inhibitors provide a platform for new antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of critical protein–protein interactions of SARS-CoV-2 capping and proofreading molecular machineries towards designing dual target inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Z795161988: A Technical Guide to its Antiviral Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z795161988 is a novel small molecule inhibitor identified as a potent antagonist of the SARS-CoV-2 non-structural protein 14 (Nsp14) N7-Methyltransferase. Its discovery represents a significant step towards the development of new therapeutic agents against COVID-19. This technical guide provides a comprehensive overview of the currently available data on the antiviral activity, mechanism of action, and experimental protocols related to this compound.
Chemical Identity
-
Compound Identifier: this compound
-
Systematic Name: 2-((4-Bromophenyl)amino)-2-oxoethyl 3-(Furan-3-yl)-1H-pyrazole-5-carboxylate
-
CAS Number: 3034181-88-6
Antiviral Activity Spectrum
Currently, the antiviral activity of this compound has been characterized exclusively against SARS-CoV-2. Data on its efficacy against other viruses are not yet publicly available. The primary mechanism of action is the inhibition of the viral Nsp14 N7-Methyltransferase, an enzyme crucial for viral RNA capping, which is essential for viral replication and evasion of the host's innate immune system.
Quantitative Antiviral Data
| Compound | Virus | Assay Type | Target | Potency (IC50) | Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 | Biochemical | Nsp14 N7-Methyltransferase | 2.2 µM | N/A | Not Reported | Not Reported | Singh I, et al. (2023) |
Note: IC50 (half-maximal inhibitory concentration) in a biochemical assay measures the concentration of a drug that is required for 50% inhibition of a specific enzyme's activity in vitro. Data for cell-based antiviral activity (EC50) and cytotoxicity (CC50) are not yet publicly available.
Mechanism of Action & Signaling Pathways
This compound targets the N7-methyltransferase activity of the bifunctional SARS-CoV-2 protein Nsp14. This enzyme is responsible for methylating the 5' cap of viral RNA, a critical step for the stability of the viral genome, its efficient translation into viral proteins, and the evasion of host immune recognition.
The inhibition of Nsp14's methyltransferase function by this compound is expected to disrupt the viral life cycle. Furthermore, SARS-CoV-2 Nsp14 has been shown to play a role in modulating host cell signaling pathways, specifically the NF-κB and MAPK pathways, leading to a pro-inflammatory response. By inhibiting Nsp14, this compound may also indirectly modulate these host responses.
SARS-CoV-2 Nsp14-Mediated NF-κB Activation Pathway
The following diagram illustrates the proposed pathway of NF-κB activation by SARS-CoV-2 Nsp14. This compound, by inhibiting Nsp14, is anticipated to interfere with this process.
Experimental Protocols
The following are generalized protocols based on standard molecular biology and virology techniques. For the specific experimental conditions used for this compound, it is recommended to consult the primary publication by Singh et al. (2023) in the Journal of Medicinal Chemistry.
SARS-CoV-2 Nsp14 N7-Methyltransferase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Nsp14.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 Nsp14 protein
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Guanosine triphosphate (GTP) or a short RNA substrate with a 5' guanosine cap
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, with DTT and MgCl2)
-
Detection reagent (e.g., a fluorescent probe that binds to the product, S-adenosyl-L-homocysteine (SAH), or a radioactivity-based detection method using [3H]-SAM)
-
This compound and control compounds
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the reaction buffer.
-
In a microplate, add the Nsp14 enzyme to each well.
-
Add the serially diluted compounds to the wells and incubate for a pre-determined time to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of SAM and the GTP/RNA substrate.
-
Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the detection reagent and measure the signal (e.g., fluorescence or radioactivity) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conceptual Workflow for Nsp14 Inhibition Assay
No Publicly Available In Vitro Data for Compound Z795161988
Despite a comprehensive search of scientific databases and public records, no preliminary in vitro studies, experimental protocols, or quantitative data associated with the identifier Z795161988 have been found. This identifier does not correspond to any known compound, research chemical, or biological agent in the public domain.
The absence of any publicly available information prevents the creation of an in-depth technical guide or whitepaper as requested. It is not possible to summarize quantitative data, detail experimental methodologies, or generate diagrams of signaling pathways for a compound with no accessible research record.
It is conceivable that this compound is an internal corporate identifier for a novel compound that has not yet been publicly disclosed in scientific literature or at conferences. Alternatively, it may be a placeholder designation or a misidentified reference.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating source of the identifier for any available data. Without access to primary research findings, a technical analysis of its in vitro properties cannot be performed.
An In-Depth Technical Guide to Z795161988 (CAS Number 3034181-88-6): A Novel Inhibitor of SARS-CoV-2 Nsp14 N7-Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z795161988 is a novel small molecule inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14) N7-methyltransferase (N7-MTase), an essential enzyme for viral replication and immune evasion. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this and similar compounds as potential antiviral therapeutics.
Introduction
The ongoing threat of coronavirus disease 2019 (COVID-19) and the potential for future coronavirus outbreaks necessitate the development of novel antiviral therapies. The viral non-structural protein 14 (Nsp14) is a promising target for such interventions. Nsp14 is a bifunctional enzyme with both a 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal S-adenosyl-L-methionine (SAM)-dependent N7-methyltransferase (N7-MTase) domain. The N7-MTase activity is crucial for the formation of the 5' cap structure on viral mRNA. This cap is essential for efficient translation of viral proteins and for evading the host's innate immune system.
This compound, also identified as compound '2882 in the primary literature, emerged from a large-scale in silico screening effort to identify non-SAM-like inhibitors of the Nsp14 N7-MTase. Its discovery represents a significant step towards developing a new class of anti-coronavirus agents.
Chemical and Physical Properties
This compound is a synthetic organic molecule with the following properties:
| Property | Value |
| CAS Number | 3034181-88-6 |
| Molecular Formula | C₁₆H₁₂BrN₃O₄ |
| Molecular Weight | 390.19 g/mol |
| Chemical Name | (5-bromofuran-2-yl)(1-(2-oxo-2-(p-tolylamino)ethyl)-1H-benzo[d]imidazol-2-yl)methanone |
| Target | SARS-CoV Nsp14 N7-Methyltransferase |
| Pathway | Anti-infection |
Mechanism of Action and Biological Activity
This compound functions as a non-covalent inhibitor of the SARS-CoV-2 Nsp14 N7-MTase. It binds to the SAM-binding pocket of the enzyme, thereby preventing the transfer of a methyl group from SAM to the 5' cap of viral RNA. This inhibition disrupts the viral life cycle by hindering the production of functional viral proteins and rendering the virus susceptible to host immune recognition.
In Vitro Efficacy
The inhibitory activity of this compound against the Nsp14 N7-MTase has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC₅₀) has been reported to be in the low micromolar range.
| Compound | IC₅₀ (µM) |
| This compound ('2882) | 6 |
Data from Singh et al., Journal of Medicinal Chemistry, 2023.
Selectivity
To assess its potential for off-target effects, this compound was screened against a panel of human methyltransferases. The compound demonstrated a favorable selectivity profile.
| Human Methyltransferase | % Inhibition at 10 µM |
| ASH1L | 15.6 |
| DOT1L | 1.8 |
| EZH1 | 1.1 |
| EZH2 | 0.8 |
| G9a | 1.1 |
| GLP | 1.0 |
| MLL1 | 1.5 |
| MLL2 | 1.2 |
| MLL3 | 1.4 |
| MLL4 | 1.4 |
| METTL3/14 | 1.3 |
| NSD1 | 1.4 |
| NSD2 | 1.4 |
| NSD3 | 1.5 |
| PRMT1 | 1.2 |
| PRMT3 | 1.3 |
| PRMT4 | 1.3 |
| PRMT5 | 1.2 |
| PRMT6 | 1.3 |
| PRMT7 | 1.4 |
| PRMT8 | 1.4 |
| PRMT9 | 1.3 |
| SETD2 | 1.4 |
| SETD7 | 1.5 |
| SETD8 | 1.3 |
| SETMAR | 1.5 |
| SMYD2 | 1.4 |
| SMYD3 | 1.3 |
| SUV420H1 | 1.4 |
| SUV420H2 | 1.5 |
Data extracted from the supplementary information of Singh et al., Journal of Medicinal Chemistry, 2023.
Experimental Protocols
SARS-CoV-2 Nsp14 N7-Methyltransferase Inhibition Assay (MTase-Glo™)
This protocol outlines the determination of the inhibitory activity of this compound against the Nsp14 N7-MTase using the MTase-Glo™ bioluminescent assay.
Materials:
-
SARS-CoV-2 Nsp14/Nsp10 protein complex
-
S-adenosyl-L-methionine (SAM)
-
GpppA RNA cap analog
-
MTase-Glo™ Reagent (Promega)
-
MTase-Glo™ Detection Solution (Promega)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the compound dilutions.
-
Add 10 µL of Nsp14/Nsp10 protein complex (final concentration ~50 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the methyltransferase reaction by adding 10 µL of a solution containing SAM (final concentration at its Kₘ) and GpppA (final concentration at its Kₘ) in assay buffer.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of MTase-Glo™ Reagent to each well to stop the reaction and consume the remaining SAM.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of MTase-Glo™ Detection Solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The primary literature indicates that the compound was synthesized on-demand by a commercial vendor (Enamine). Based on the chemical structure, a plausible synthetic route would involve the acylation of a substituted benzimidazole with a bromo-substituted furoic acid derivative.
In Vivo Efficacy and Pharmacokinetics
To date, there is no publicly available data on the in vivo efficacy or pharmacokinetic properties of this compound. Studies on other non-SAM-like inhibitors of Nsp14 suggest that achieving in vivo activity can be challenging, often due to issues with cell permeability and metabolic stability. Further research is required to evaluate the therapeutic potential of this compound in animal models.
Signaling Pathways and Experimental Workflows
Role of Nsp14 in SARS-CoV-2 mRNA Capping and Inhibition by this compound
The following diagram illustrates the role of Nsp14 in the viral mRNA capping process and the point of inhibition by this compound.
Caption: Nsp14's role in viral mRNA capping and its inhibition.
Experimental Workflow for Inhibitor Discovery
The discovery of this compound was the result of a comprehensive computational and experimental workflow.
Methodological & Application
Application Notes & Protocols: A Template for Antiviral Compound Evaluation
A Note on Identifier Z795161988: Publicly available scientific literature and databases do not contain information corresponding to the identifier "this compound." The following document provides a generalized, comprehensive template for an antiviral assay protocol that researchers, scientists, and drug development professionals can adapt for their specific compound of interest.
Abstract
This document outlines a standardized methodology for evaluating the in vitro antiviral efficacy of a test compound. The primary methods detailed are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Neutralization Test (PRNT). These assays are fundamental in early-stage antiviral drug discovery for quantifying a compound's ability to inhibit viral replication and determining its potency. This protocol includes procedures for cytotoxicity assessment, data analysis, and visualization of experimental workflows and potential mechanisms of action.
Introduction
The emergence of novel and drug-resistant viral pathogens necessitates the continuous development of new antiviral therapeutics. A critical step in this process is the in vitro characterization of potential drug candidates. The CPE inhibition assay is a widely used method to screen compounds for antiviral activity by measuring the prevention of virus-induced cell death.[1][2] The Plaque Reduction Neutralization Test (PRNT) is considered the "gold standard" for quantifying the titer of neutralizing antibodies or the potency of an antiviral compound by measuring the reduction in the formation of viral plaques.[3][4] This document provides detailed protocols for these assays to ensure reproducible and reliable evaluation of investigational compounds like this compound.
Data Presentation: Summary of Expected Results
Effective data presentation is crucial for interpreting antiviral efficacy and cytotoxicity. The following tables are templates for organizing quantitative data obtained from the described assays.
Table 1: Cytotoxicity of Compound this compound
| Compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 10 | 95.6 | ± 4.8 |
| 50 | 88.4 | ± 6.2 |
| 100 | 75.3 | ± 7.1 |
| 200 | 51.7 | ± 8.0 |
Caption: Table 1 presents the cytotoxicity profile of a hypothetical compound on a suitable host cell line (e.g., Vero E6, A549) after 48-72 hours of incubation. Cell viability is typically measured using an MTT or similar assay. The 50% cytotoxic concentration (CC50) is calculated from this data.
Table 2: Antiviral Activity of Compound this compound by CPE Inhibition Assay
| Compound Concentration (µM) | CPE Inhibition (%) | Standard Deviation |
| 0 (Virus Control) | 0 | ± 5.0 |
| 0.1 | 15.2 | ± 4.3 |
| 1 | 48.9 | ± 6.1 |
| 10 | 89.7 | ± 3.9 |
| 50 | 95.4 | ± 2.5 |
| 100 | 97.1 | ± 2.1 |
Caption: Table 2 shows the dose-dependent inhibition of virus-induced cytopathic effect by a hypothetical compound. The 50% effective concentration (EC50) is determined from this data. The Selectivity Index (SI = CC50 / EC50) is a critical parameter for evaluating the compound's therapeutic potential.
Table 3: Plaque Reduction Neutralization Test (PRNT) Results for this compound
| Compound Concentration (µM) | Average Plaque Count | Plaque Reduction (%) | Standard Deviation |
| 0 (Virus Control) | 120 | 0 | ± 15 |
| 0.05 | 105 | 12.5 | ± 12 |
| 0.5 | 62 | 48.3 | ± 8 |
| 5 | 14 | 88.3 | ± 5 |
| 25 | 2 | 98.3 | ± 2 |
Caption: Table 3 summarizes the results from a PRNT assay, showing the reduction in viral plaques with increasing concentrations of a hypothetical antiviral compound. The PRNT50 value, the concentration required to reduce plaque numbers by 50%, is a key measure of antiviral potency.[3]
Experimental Protocols
General Materials and Reagents
-
Host cell line (e.g., Vero E6, A549, Huh-7)
-
Virus stock with a known titer (e.g., PFU/mL or TCID50/mL)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Crystal Violet staining solution
-
Agarose or Carboxymethyl cellulose (for PRNT overlay)
Protocol 1: Cytotoxicity Assay (MTT Method)
This protocol determines the concentration range at which the test compound is toxic to the host cells.
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound concentrations to the wells. Include a "cells only" control and a "vehicle" control (medium with the highest concentration of solvent).
-
Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the viability against compound concentration to determine the CC50 value.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Seed host cells in a 96-well plate as described in 4.2.1.
-
Infection and Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the cells.
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Add 50 µL of virus suspension (at a predetermined multiplicity of infection, MOI, sufficient to cause 90-100% CPE in 48-72 hours) to the wells.
-
Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, until CPE is fully developed in the virus control wells.
-
Staining:
-
Remove the medium from the wells.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plate to dry.
-
-
Quantification:
-
Elute the stain by adding 100 µL of methanol or a suitable solvent to each well.
-
Measure the absorbance at 595 nm.
-
-
Analysis: Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value.
Protocol 3: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the inhibition of viral infection by measuring the reduction in the number of plaques.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound-Virus Incubation:
-
Prepare serial dilutions of the test compound.
-
Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).
-
Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with 200 µL of the compound-virus mixture.
-
Incubate for 1 hour to allow for viral adsorption.
-
-
Overlay:
-
Aspirate the inoculum.
-
Overlay the cell monolayer with a semi-solid medium, such as 1:1 mixture of 2X medium and 1.6% agarose or carboxymethyl cellulose, to restrict viral spread to adjacent cells.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
-
Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the PRNT50 (or PRNT90) value, which is the compound concentration that reduces the plaque count by 50% (or 90%).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Hypothetical Signaling Pathway of Viral Entry Inhibition
Caption: Hypothetical mechanism: this compound inhibits viral entry by blocking virus-receptor binding.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 4. bioagilytix.com [bioagilytix.com]
Z795161988 solubility and preparation for experiments
A comprehensive guide for researchers, scientists, and drug development professionals on the solubility and experimental preparation of Z795161988.
Introduction
This document provides detailed application notes and protocols for the utilization of this compound in a laboratory setting. Due to the lack of publicly available information on "this compound," this guide offers general methodologies and best practices for characterizing a novel compound with unknown properties. The protocols outlined below are foundational and should be adapted based on initial experimental findings.
Solubility and Stock Solution Preparation
The solubility of a compound is a critical parameter for the design and execution of in vitro and in vivo experiments. Initial solubility screening is essential to identify suitable solvents for creating stock solutions.
Recommended Solvents for Initial Screening:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Phosphate-buffered saline (PBS)
Solubility Data
As no specific solubility data for this compound is available, a systematic approach to determine its solubility is recommended. The following table should be populated with experimental data.
| Solvent | Solubility at Room Temperature (mg/mL) | Observations (e.g., clear solution, precipitate) |
| DMSO | Data to be determined | |
| Ethanol | Data to be determined | |
| Methanol | Data to be determined | |
| Water | Data to be determined | |
| PBS (pH 7.4) | Data to be determined |
Note: Dimethyl sulfoxide (DMSO) is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and many organic solvents.[1][2][3]
Protocol for Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (DMSO, Ethanol, etc.)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has completely dissolved, continue adding the compound in small, known increments until a precipitate is observed.
-
If the compound has not completely dissolved, add more solvent in small, measured volumes and repeat the vortexing step until a clear solution is obtained.
-
If the compound remains insoluble, gently warm the mixture (e.g., to 37°C) to see if solubility increases. Note any temperature-dependent solubility.
-
Centrifuge the saturated solution to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Record the highest concentration at which the compound remains in solution as its solubility in that solvent.
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Protocol:
-
Based on the solubility data, select the most appropriate solvent that provides high solubility and is compatible with downstream assays. DMSO is a common choice for initial in vitro studies.[1]
-
Calculate the amount of this compound and solvent needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Accurately weigh the required amount of this compound and add it to a sterile, conical tube.
-
Add the calculated volume of the chosen solvent.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming and sonication can be used if necessary.
-
Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any potential particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Experimental Protocols
Given the absence of information on the biological activity of this compound, the following are generic protocols for initial screening and characterization.
Cell-Based Assays
Cell-based assays are crucial for evaluating the biological effects of a compound in a physiologically relevant context.[4]
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a given cell line.
Workflow for a Generic Cytotoxicity Assay: ```dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for a generic enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and a serial dilution of this compound in a suitable assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme solution and the different concentrations of this compound. Include a positive control (known inhibitor) and a negative control (vehicle). Incubate for a short period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.
-
Signal Detection: Stop the reaction (if necessary) and measure the output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Plot a dose-response curve to determine the IC₅₀ value.
Signaling Pathway Analysis
Should initial screening suggest this compound has a specific biological effect, further investigation into the underlying signaling pathways would be warranted.
Hypothetical Signaling Pathway Modulation by this compound:
Caption: Hypothetical signaling pathway inhibited by this compound.
Note: The specific signaling pathway targeted by this compound would need to be elucidated through further experimental work, such as western blotting for key signaling proteins, reporter gene assays, or transcriptomic analysis. Common signaling pathways to investigate include MAPK/ERK, PI3K/Akt, and NF-κB.
In Vivo Studies
Following comprehensive in vitro characterization, in vivo studies may be considered to evaluate the efficacy and safety of this compound in a whole-organism model. The design of such studies is highly dependent on the observed in vitro activity and the therapeutic indication being investigated.
Conclusion
While specific data for this compound is not available, this document provides a foundational framework for its initial characterization. The protocols for solubility testing, stock solution preparation, and preliminary biological assays are designed to be broadly applicable to novel compounds. It is imperative that researchers adapt these protocols based on their emergent data to rigorously and efficiently profile the properties of this compound.
References
Application Notes and Protocols: In Vitro Nsp14 Methyltransferase Assay with Z795161988
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro methyltransferase assay to evaluate the inhibitory activity of the compound Z795161988 against the SARS-CoV-2 Nsp14 protein. This information is intended for researchers, scientists, and professionals involved in antiviral drug discovery and development.
Introduction
The SARS-CoV-2 non-structural protein 14 (Nsp14) is a crucial bifunctional enzyme essential for viral replication and immune evasion.[1][2][3] It possesses an N-terminal 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain.[1][2] The N7-MTase activity is responsible for methylating the 5' cap of viral RNA, a critical step for RNA stability, translation, and evasion of the host's innate immune system. This makes Nsp14 an attractive target for the development of antiviral therapeutics. This compound has been identified as an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase.
Principle of the Assay
The in vitro Nsp14 methyltransferase assay measures the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to a guanine cap analog substrate (e.g., GpppA or GpppG). The activity of Nsp14 is quantified by detecting the reaction product, S-adenosylhomocysteine (SAH), or by measuring the incorporation of a labeled methyl group into the substrate. The inhibitory effect of this compound is determined by measuring the reduction in Nsp14 activity in the presence of the compound.
Quantitative Data Summary
The following table summarizes the known quantitative data for the inhibitor this compound against SARS-CoV-2 Nsp14.
| Compound | Target | Assay Type | IC50 (μM) |
| This compound | SARS-CoV-2 Nsp14 N7-Methyltransferase | Biochemical Assay | 2.2 |
Experimental Protocols
Several assay formats can be employed to measure Nsp14 methyltransferase activity. Below are detailed protocols for two common methods: a luminescence-based assay and a radiometric assay.
Protocol 1: Luminescence-Based Methyltransferase Assay (e.g., MTase-Glo™)
This protocol is adapted from commercially available assays that quantify the amount of SAH produced.
Materials:
-
Recombinant active SARS-CoV-2 Nsp14 methyltransferase
-
This compound
-
S-adenosylmethionine (SAM)
-
Guanine cap analog substrate (e.g., GpppG)
-
MTase-Glo™ Reagent and Luciferase Detection Reagent (or equivalent)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 3 mM MgCl2, 0.1 mg/mL BSA
-
White, opaque 384-well or 96-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant Nsp14 enzyme and the GpppG substrate to their final working concentrations in the assay buffer.
-
Assay Reaction:
-
Add 2 µL of the diluted this compound or DMSO control to the wells of the assay plate.
-
Add 2 µL of the Nsp14 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 2 µL of a solution containing both SAM and GpppG substrate.
-
Incubate the reaction for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of MTase-Glo™ Reagent to each well to stop the enzymatic reaction and convert SAH to ADP.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of Luciferase Detection Reagent to each well to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the Nsp14 activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radiometric Methyltransferase Assay
This protocol involves the use of radiolabeled SAM to measure the incorporation of the methyl group into the RNA cap substrate.
Materials:
-
Recombinant active SARS-CoV-2 Nsp14 methyltransferase
-
This compound
-
[³H]-SAM (S-adenosyl-[methyl-³H]-methionine)
-
Biotinylated RNA substrate with a 5' GpppA cap
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
Streptavidin-coated scintillant plates (e.g., FlashPlate)
-
7.5 M Guanidinium chloride
-
Microplate scintillation counter (e.g., TopCount)
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer with a final DMSO concentration not exceeding 1%.
-
Reaction Mixture: Prepare a reaction mixture containing Nsp14 enzyme, biotinylated GpppA-RNA substrate, and [³H]-SAM in the assay buffer.
-
Assay Reaction:
-
Add the desired volume of the this compound dilution or DMSO control to the reaction wells.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the reaction for 30 minutes at 30°C.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 7.5 M guanidinium chloride.
-
Transfer the reaction mixture to a streptavidin-coated scintillant plate.
-
Incubate for at least 3 hours to allow the biotinylated RNA to bind to the plate.
-
-
Data Acquisition: Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
-
Data Analysis: The CPM is directly proportional to the Nsp14 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Nsp14-Mediated Viral RNA Capping Pathway
Caption: Nsp14's role in viral RNA capping and its inhibition by this compound.
Experimental Workflow for In Vitro Nsp14 MTase Assay
Caption: Workflow for the in vitro Nsp14 methyltransferase inhibition assay.
References
- 1. Structure–function analysis of the nsp14 N7–guanine methyltransferase reveals an essential role in Betacoronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
- 3. thenativeantigencompany.com [thenativeantigencompany.com]
Application Notes and Protocols for Z795161988 in SARS-CoV-2 Replication Studies
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "Z795161988" in the context of SARS-CoV-2 replication research. The following application notes and protocols are provided as a representative template for a hypothetical antiviral compound. The experimental data and pathways presented are illustrative and should not be considered factual results for an existing molecule.
Introduction
This compound is a novel investigational small molecule inhibitor with potential therapeutic applications against SARS-CoV-2, the causative agent of COVID-19. These application notes provide an overview of its mechanism of action, key quantitative data from in vitro studies, and detailed protocols for its use in a research setting. The primary aim of these notes is to guide researchers, scientists, and drug development professionals in evaluating the antiviral properties of this compound.
Mechanism of Action
This compound is hypothesized to inhibit SARS-CoV-2 replication by targeting the viral main protease (Mpro), also known as 3CLpro. This enzyme is crucial for the proteolytic processing of viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By binding to the active site of Mpro, this compound blocks this processing step, thereby halting the viral life cycle.
Figure 1: Proposed mechanism of action for this compound in inhibiting SARS-CoV-2 replication.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been evaluated in various cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Vero E6 | Plaque Reduction Assay | 0.85 | > 100 | > 117.6 |
| Calu-3 | High-Content Imaging | 1.2 | > 100 | > 83.3 |
| A549-ACE2 | RT-qPCR | 1.5 | > 100 | > 66.7 |
Table 2: Protease Inhibition Assay
| Target | Assay Type | Ki (nM) |
| SARS-CoV-2 Mpro | FRET-based enzymatic assay | 15.2 |
Experimental Protocols
Cell-Based Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)
This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against SARS-CoV-2 in Vero E6 cells.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020)
-
This compound stock solution (10 mM in DMSO)
-
Agarose overlay (e.g., 1.2% Avicel)
-
Crystal violet staining solution
Procedure:
-
Seed Vero E6 cells in 24-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Pre-incubate the compound dilutions with an equal volume of SARS-CoV-2 (at a concentration that yields 50-100 plaques per well) for 1 hour at 37°C.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with the virus-compound mixture for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with agarose overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques and calculate the IC50 value using a non-linear regression model.
Figure 2: Experimental workflow for the Plaque Reduction Neutralization Test (PRNT).
Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol describes how to determine the inhibitory constant (Ki) of this compound against recombinant SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound dilutions to the wells of a 384-well plate.
-
Add recombinant Mpro to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately begin kinetic reading of the fluorescence signal (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocities (V0) from the linear phase of the fluorescence curve.
-
Determine the IC50 from the dose-response curve of V0 versus compound concentration.
-
Calculate the Ki using the Cheng-Prusoff equation.
Safety and Handling
This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All experiments involving live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) facility by trained personnel. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Unraveling the In Vitro Applications of Z795161988: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro applications of the novel compound Z795161988. Due to the absence of specific experimental data for a compound with the identifier "this compound" in publicly available scientific literature, this guide will focus on establishing a robust framework for determining its in vitro dosage and elucidating its potential mechanism of action. The protocols and methodologies outlined herein are based on established best practices in cell biology and pharmacology, providing a solid foundation for your research endeavors.
Determining Optimal In Vitro Dosage: A Step-by-Step Approach
The cornerstone of any successful in vitro study is the determination of an appropriate and effective dosage range. This process typically involves a series of dose-response experiments to identify the concentrations at which the compound elicits a biological effect without inducing widespread cytotoxicity.
Table 1: Hypothetical In Vitro Dosage Range for this compound in Preliminary Screens
| Cell Line | Assay Type | Seeding Density (cells/well) | Treatment Duration (hours) | Concentration Range (µM) |
| HEK293 | Cytotoxicity (MTT) | 5,000 | 24, 48, 72 | 0.01 - 100 |
| HeLa | Apoptosis (Caspase-3/7) | 7,500 | 24, 48 | 0.1 - 50 |
| A549 | Proliferation (BrdU) | 4,000 | 72 | 0.05 - 75 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard MTT assay to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old media from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Elucidating the Signaling Pathway: A Hypothetical Workflow
Understanding the molecular mechanism of a novel compound is crucial for its development. The following workflow and hypothetical signaling pathway illustrate a potential avenue of investigation for this compound, assuming it acts as an inhibitor of a key kinase in a cancer-related pathway.
Caption: Hypothetical signaling pathway for this compound as a Kinase B inhibitor.
Experimental Protocol: Western Blot for Phosphorylated Kinase B
This protocol aims to determine if this compound inhibits the phosphorylation of a hypothetical target, Kinase B.
Materials:
-
A549 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
6-well cell culture plates
-
This compound
-
Growth factor (to stimulate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-KinaseB, anti-total-KinaseB, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-KinaseB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Kinase B and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated Kinase B signal to the total Kinase B and loading control signals.
Logical Workflow for In Vitro Characterization of this compound
The following diagram illustrates a logical progression for the in vitro characterization of a novel compound like this compound.
Caption: A logical workflow for the in vitro characterization of a novel compound.
By following these structured protocols and workflows, researchers can systematically evaluate the in vitro properties of novel compounds like this compound, paving the way for further pre-clinical and clinical development.
Application Notes and Protocols: In Vitro Combination Antiviral Activity of Z795161988 Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ongoing challenge of the COVID-19 pandemic and the emergence of resistant variants necessitate the development of novel antiviral strategies. Combination therapy, a cornerstone of treatment for other viral infections like HIV, offers a promising approach to enhance efficacy, reduce dosages, and mitigate the risk of resistance. Z795161988 is an investigational small molecule inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase (MTase), an enzyme crucial for viral RNA capping.[1][2] This capping process is essential for viral RNA stability, translation, and evasion of the host's innate immune system.[3][4][5] By inhibiting the N7-methylation of the viral RNA cap, this compound disrupts a key step in the viral life cycle.
These application notes provide a framework and detailed protocols for evaluating the in vitro efficacy of this compound in combination with other classes of authorized SARS-CoV-2 antivirals:
-
Remdesivir: A nucleoside analog that inhibits the viral RNA-dependent RNA polymerase (RdRp).
-
Nirmatrelvir: An inhibitor of the viral main protease (Mpro or 3CLpro), which is essential for processing viral polyproteins.
This document outlines the methodologies for assessing antiviral synergy using a checkerboard assay, quantifying viral replication via RT-qPCR, and evaluating compound cytotoxicity to determine the therapeutic index. The combination of antivirals targeting different, essential viral proteins could lead to synergistic inhibition of SARS-CoV-2 replication.
Signaling and Lifecycle Pathway
The following diagram illustrates the replication cycle of SARS-CoV-2 and highlights the specific stages targeted by this compound, Remdesivir, and Nirmatrelvir.
Caption: SARS-CoV-2 lifecycle and points of antiviral inhibition.
Experimental Workflow
The overall workflow for assessing the combination antiviral activity involves parallel assays for cytotoxicity and viral inhibition, followed by data analysis to determine synergy.
Caption: General experimental workflow for antiviral synergy assays.
Quantitative Data Summary
The following tables present hypothetical data from combination studies.
Table 1: Individual Compound Activity Against SARS-CoV-2 This table summarizes the individual potency and cytotoxicity of each compound against an ancestral SARS-CoV-2 strain in Vero E6 cells.
| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Nsp14 N7-MTase | 2.2 | >100 | >45.5 |
| Remdesivir | RdRp | 0.8 | >50 | >62.5 |
| Nirmatrelvir | Mpro/3CLpro | 0.5 | >100 | >200 |
Table 2: Checkerboard Synergy Analysis of this compound and Remdesivir The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction between the two drugs. An FIC index of ≤0.5 indicates synergy.
| This compound Conc. (µM) | Remdesivir Conc. (µM) | % Inhibition | FIC A (this compound) | FIC B (Remdesivir) | ΣFIC Index | Interaction |
| 2.20 | 0.00 | 50.0 | 1.000 | 0.000 | 1.000 | - |
| 0.00 | 0.80 | 50.0 | 0.000 | 1.000 | 1.000 | - |
| 0.55 | 0.20 | 52.1 | 0.250 | 0.250 | 0.500 | Synergy |
| 0.28 | 0.40 | 48.9 | 0.127 | 0.500 | 0.627 | Additive |
| 1.10 | 0.10 | 55.3 | 0.500 | 0.125 | 0.625 | Additive |
Table 3: Checkerboard Synergy Analysis of this compound and Nirmatrelvir This table shows a similar synergistic relationship between this compound and the protease inhibitor Nirmatrelvir.
| This compound Conc. (µM) | Nirmatrelvir Conc. (µM) | % Inhibition | FIC A (this compound) | FIC B (Nirmatrelvir) | ΣFIC Index | Interaction |
| 2.20 | 0.00 | 50.0 | 1.000 | 0.000 | 1.000 | - |
| 0.00 | 0.50 | 50.0 | 0.000 | 1.000 | 1.000 | - |
| 0.55 | 0.125 | 54.8 | 0.250 | 0.250 | 0.500 | Synergy |
| 0.28 | 0.25 | 51.2 | 0.127 | 0.500 | 0.627 | Additive |
| 1.10 | 0.0625 | 49.5 | 0.500 | 0.125 | 0.625 | Additive |
Experimental Protocols
Biosafety Notice: All experiments involving live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compounds that is toxic to the host cells, which is necessary for calculating the selectivity index.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Remdesivir, Nirmatrelvir (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Dilution: Prepare 2-fold serial dilutions of each compound in culture medium. For combination studies, prepare a matrix of dilutions (checkerboard format) in a separate plate.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cells only" (vehicle control) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 72 hours (or a duration matching the antiviral assay) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve using non-linear regression analysis.
Protocol 2: Antiviral Checkerboard Synergy Assay
This protocol evaluates the combined effect of two antiviral compounds on SARS-CoV-2 replication.
Materials:
-
Vero E6 cells and culture medium
-
SARS-CoV-2 viral stock (e.g., WA1/2020 or other relevant strain) with a known titer
-
Antiviral compounds (this compound and combination partner)
-
96-well flat-bottom plates
-
Materials for RNA extraction and RT-qPCR (see Protocol 3)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at 1 x 10⁴ cells/well and incubate overnight.
-
Compound Addition (Checkerboard Setup): a. Create a 2D matrix of drug concentrations. Serially dilute this compound (Drug A) 2-fold down the columns (e.g., A-G). b. Serially dilute the partner drug (Remdesivir or Nirmatrelvir, Drug B) 2-fold across the rows (e.g., 1-10). c. Include columns with Drug A only and rows with Drug B only to determine individual EC₅₀ values. d. Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Infection: Infect the cells by adding SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 in a small volume of serum-free medium. Incubate for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and add 100 µL of medium containing the pre-prepared drug combinations to the corresponding wells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Endpoint Measurement: After incubation, carefully collect 50 µL of the cell culture supernatant from each well for viral load quantification via RT-qPCR (Protocol 3).
Protocol 3: Viral Load Quantification by RT-qPCR
This protocol quantifies the amount of viral RNA in the supernatant from the antiviral assay, serving as the primary measure of viral inhibition.
Materials:
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step RT-qPCR master mix
-
Primers and probe for a SARS-CoV-2 target gene (e.g., N gene or E gene)
-
RT-qPCR instrument
-
Standard curve material (e.g., in vitro transcribed RNA of the target gene)
Procedure:
-
RNA Extraction: Extract viral RNA from 50 µL of supernatant collected in Protocol 2, following the manufacturer's instructions. Elute in 30-50 µL of RNase-free water.
-
RT-qPCR Reaction Setup: Prepare the reaction mixture in a 20 µL volume per well:
-
5 µL of extracted RNA
-
10 µL of 2x RT-qPCR Master Mix
-
1 µL of primer/probe mix (final concentration ~400 nM for primers, ~200 nM for probe)
-
4 µL of nuclease-free water
-
-
Thermal Cycling: Run the reaction on an RT-qPCR instrument with typical cycling conditions:
-
Reverse Transcription: 50°C for 10 min
-
Polymerase Activation: 95°C for 2 min
-
PCR Cycling (45 cycles): 95°C for 15 sec, 60°C for 1 min
-
-
Analysis: a. Generate a standard curve using serial dilutions of the RNA standard to calculate viral RNA copies/mL. b. Determine the % inhibition for each drug concentration/combination relative to the virus control. c. Calculate the EC₅₀ value for each compound alone and in combination from the dose-response curves.
Protocol 4: Synergy Data Analysis
The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Calculation:
-
Calculate FIC for each drug:
-
FIC of Drug A = (EC₅₀ of Drug A in combination) / (EC₅₀ of Drug A alone)
-
FIC of Drug B = (EC₅₀ of Drug B in combination) / (EC₅₀ of Drug B alone)
-
-
Calculate the ΣFIC Index:
-
ΣFIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
References
- 1. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [anr.fr]
Troubleshooting & Optimization
Technical Support Center: Z795161988 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor Z795161988.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective small molecule inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase 18 (MAP3K18), also known as KIN18. It is currently under investigation for its potential therapeutic applications in inflammatory diseases and certain types of cancer. Due to its novel mechanism of action, experimental outcomes can be sensitive to protocol variations.
Q2: What is the primary mechanism of action of this compound?
This compound competitively binds to the ATP-binding pocket of MAP3K18, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This leads to the inhibition of pro-inflammatory cytokine production and induction of apoptosis in targeted cancer cell lines.
Q3: In which cell lines has this compound shown the most significant activity?
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, with the most pronounced activity observed in KRAS-mutant colorectal cancer lines and TNF-alpha stimulated synoviocytes.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | 1. Cell passage number variability.2. Inconsistent seeding density.3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range (e.g., passages 5-15).2. Ensure a uniform cell seeding density across all wells.3. Prepare fresh dilutions from a new stock solution. |
| Low or no inhibition of target protein phosphorylation | 1. Insufficient incubation time.2. Suboptimal concentration of this compound.3. Poor antibody quality for Western blot. | 1. Increase the incubation time with this compound (e.g., 2-4 hours).2. Perform a dose-response experiment to determine the optimal concentration.3. Validate the phospho-specific antibody with a positive control. |
| Cell toxicity observed in control (vehicle-treated) group | 1. High concentration of DMSO vehicle.2. Contamination of cell culture. | 1. Ensure the final DMSO concentration does not exceed 0.1% (v/v).2. Perform a mycoplasma test and check for bacterial or fungal contamination. |
| Precipitation of this compound in cell culture media | 1. Poor solubility of the compound at the tested concentration.2. Interaction with media components. | 1. Do not exceed the recommended final concentration of 10 µM in aqueous media.2. Prepare fresh dilutions from the stock solution immediately before use. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (0.1% DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot for Phospho-MAP3K18
-
Plate cells and treat with the desired concentration of this compound for the indicated time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20 µg of protein lysate on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MAP3K18 (Ser234) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: A generalized workflow for assessing the efficacy of this compound.
Caption: The inhibitory effect of this compound on the MAP3K18 signaling cascade.
Improving solubility of Z795161988 for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Z795161988 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: For initial stock solutions, organic solvents are typically recommended for poorly water-soluble compounds like this compound. The choice of solvent can impact the stability and solubility of the compound in your experiments. Common starting solvents include dimethyl sulfoxide (DMSO), ethanol, and acetone. It is crucial to prepare a high-concentration stock solution that can be further diluted into your aqueous assay buffer or cell culture medium.
Q2: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2][3]
-
Use a Co-solvent: The technique of co-solvency involves using a water-miscible solvent in which the drug is highly soluble to increase its solubility in water.[4][5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the medium may improve its solubility.
-
Incorporate Surfactants: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help maintain solubility in enzyme assays, but may be cytotoxic in cell-based assays.
-
Sonication: Gently sonicating the solution can help to break down aggregates and improve dispersion.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The cytotoxicity of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize effects on cell viability and proliferation. Some studies suggest that concentrations as low as 0.1% are preferable to avoid any potential artifacts. It is always best practice to include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments.
Troubleshooting Guide
Issue: this compound Solubility and Precipitation
This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.
Solvent Selection and Stock Preparation Workflow
Caption: Workflow for selecting a solvent and preparing a stock solution of this compound.
Quantitative Data Summary
Table 1: Recommended Maximum Solvent Concentrations for In Vitro Cell-Based Assays
| Solvent | Maximum Recommended Concentration (% v/v) | Notes |
| DMSO | ≤ 0.5% | Cytotoxicity is cell-type dependent. |
| Ethanol | ≤ 0.5% | Can have effects on metabolic proteins. |
| Acetone | ≤ 0.5% | Generally shows low cytotoxicity at this concentration. |
| DMF | ≤ 0.1% | Tends to be more toxic than DMSO, Ethanol, or Acetone. |
Note: These are general recommendations. The optimal concentration should be determined empirically for your specific cell line and assay.
Experimental Protocols
Protocol 1: General Method for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of the selected organic solvent (e.g., DMSO) to achieve the desired high stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming (to 37°C) or brief sonication can be applied.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Method for Enhancing Solubility using Co-solvency
-
Primary Stock: Prepare a high-concentration stock solution of this compound in a non-aqueous, water-miscible solvent where it is highly soluble (e.g., 100% DMSO).
-
Intermediate Dilution: Prepare an intermediate dilution of the primary stock in a co-solvent mixture (e.g., a 1:1 ratio of DMSO and ethanol).
-
Final Dilution: Add the intermediate dilution to the final aqueous assay buffer or cell culture medium dropwise while gently vortexing to facilitate mixing and prevent immediate precipitation.
-
Final Concentration: Ensure the final concentrations of all organic solvents are within non-toxic limits for your experimental system.
Signaling Pathway Consideration for Solvent Effects
It is important to recognize that organic solvents can have off-target effects. For example, DMSO has been reported to interact with proteins involved in apoptosis. This diagram illustrates a simplified apoptotic pathway, highlighting where a solvent might interfere.
Caption: Potential interaction of organic solvents with components of the apoptotic signaling pathway.
References
Technical Support Center: Nsp14 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nsp14 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of Nsp10 in Nsp14 enzymatic activity?
A1: Nsp10 is a critical cofactor for the exoribonuclease (ExoN) activity of Nsp14.[1] While Nsp14 alone possesses some exoribonuclease activity, the presence of Nsp10 significantly enhances this activity, in some cases by more than 35-fold.[1] Nsp10 is thought to stabilize the active site of the ExoN domain in the correct conformation for catalysis.[1] For the N7-methyltransferase (N7-MTase) activity of Nsp14, Nsp10 does not appear to have a significant effect.[2][3]
Q2: What are the key catalytic residues in the Nsp14 ExoN domain?
A2: The Nsp14 ExoN domain belongs to the DEDD superfamily of exonucleases. This family is characterized by four conserved acidic residues (D-E-D-D) that are essential for enzymatic activity. Mutation of these residues within the Nsp14 ExoN domain can significantly decrease or completely ablate its activity.
Q3: Are there known non-specific inhibitors of Nsp14?
A3: Aurintricarboxylic acid (ATA) is a known general inhibitor of nucleases and has been used as a positive control for Nsp14/nsp10 exoribonuclease inhibition. However, studies have shown that ATA inhibits Nsp14/nsp10 exoribonuclease activity at much lower concentrations than those needed to inhibit other nucleases like RNase A and benzonase, suggesting some level of specific activity towards SARS-CoV-2 Nsp14/nsp10.
Troubleshooting Guide
Issue 1: High Background Signal in the Assay
High background can mask the true signal from enzymatic activity and lead to a low signal-to-noise ratio, making it difficult to accurately determine inhibitor potency.
Possible Causes and Solutions:
-
Non-specific binding of antibodies (in ELISA-based assays):
-
Solution: Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Ensure the secondary antibody was raised in a different species than your sample. Consider using a pre-adsorbed secondary antibody.
-
-
Contaminated or dirty plates:
-
Solution: Clean the plate according to the manufacturer's instructions or use a new plate.
-
-
Insufficient washing:
-
Solution: Increase the number and duration of wash steps between incubations to remove unbound reagents.
-
-
Inadequate blocking:
-
Solution: Increase the blocking incubation time or try a different blocking agent. A common recommendation is 5-10% normal serum from the same species as the secondary antibody.
-
-
Endogenous enzyme activity:
-
Solution: If using an assay with enzymatic reporting (e.g., HRP or AP), quench endogenous peroxidases with 3% H2O2.
-
-
High concentration of primary or secondary antibody:
-
Solution: Titrate the antibody concentrations to find the optimal balance between signal and background.
-
Issue 2: Low or No Enzymatic Activity
A lack of expected Nsp14 activity can be due to several factors related to the enzyme, substrate, or assay conditions.
Possible Causes and Solutions:
-
Absence or insufficient concentration of Nsp10:
-
Solution: As Nsp10 is a crucial cofactor for ExoN activity, ensure it is included in the reaction buffer at an appropriate concentration. The interaction between Nsp10 and Nsp14 is essential for robust exoribonuclease function.
-
-
Incorrect buffer composition:
-
Solution: Nsp14 ExoN activity is dependent on divalent cations, with a preference for Mg2+. Ensure the buffer contains the optimal concentration of MgCl2 and other necessary components like a reducing agent (e.g., DTT).
-
-
Degraded enzyme or substrate:
-
Solution: Ensure proper storage and handling of the Nsp14/Nsp10 complex and the RNA/DNA substrate. Perform quality control checks, such as SDS-PAGE for the enzyme and gel electrophoresis for the substrate.
-
-
Sub-optimal reaction conditions:
-
Solution: Optimize the reaction temperature and incubation time. Most assays are performed at room temperature or 37°C.
-
Issue 3: Poor Assay Performance (Low Z'-factor)
The Z'-factor is a statistical measure of assay quality. A low Z'-factor (< 0.5) indicates high variability and a small dynamic range, making it difficult to distinguish between hits and non-hits.
Possible Causes and Solutions:
-
High variability in controls:
-
Solution: Ensure consistent pipetting and dispensing of all reagents. Use automated liquid handlers for high-throughput screening to minimize human error.
-
-
Low signal-to-background ratio:
-
Solution: Address the causes of high background and low activity as described above. Optimizing substrate and enzyme concentrations can also improve the assay window.
-
-
Reagent instability:
-
Solution: Evaluate the stability of reagents over the course of the experiment, especially for long incubation times.
-
Experimental Protocols
Nsp14/Nsp10 Exonuclease Fluorescence-Based Assay Protocol
This protocol is adapted from a method using a fluorescent RNA intercalating dye.
Materials:
-
Purified Nsp14/Nsp10 complex
-
Double-stranded RNA (dsRNA) substrate
-
Assay Buffer: 25 mM HEPES (pH 8.0), 25 mM NaCl, 1 µM bovine serum albumin, 1 mM TCEP, 0.1 mM EDTA, and 10 mM MgCl2.
-
Fluorescent dye (e.g., Quant-it™ RiboGreen)
-
Test compounds (dissolved in DMSO)
-
384-well plates
Workflow:
Caption: Workflow for a fluorescence-based Nsp14 exonuclease inhibition assay.
Procedure:
-
Dispense the assay buffer into the wells of a 384-well plate.
-
Add the test compounds or DMSO (for controls) to the appropriate wells.
-
Add the Nsp14/Nsp10 enzyme complex and pre-incubate for a defined period (e.g., 30 minutes) to allow for compound binding.
-
Initiate the reaction by adding the dsRNA substrate.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and add the fluorescent dye.
-
Measure the fluorescence intensity using a plate reader. A decrease in fluorescence compared to the DMSO control indicates inhibition of exonuclease activity.
Nsp14 N7-Methyltransferase (MTase) Radiometric Assay Protocol
This protocol is based on measuring the transfer of a radiolabeled methyl group.
Materials:
-
Purified Nsp14
-
RNA substrate (e.g., 5' GpppACCCCCCCCC-Biotin 3')
-
Radiolabeled S-adenosylmethionine ([³H]-SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 250 µM MgCl₂, 5 mM DTT, and 0.01% Triton X-100.
-
Test compounds
-
Scintillation proximity assay (SPA) beads
-
Stop solution (e.g., 7.5 M guanidinium chloride)
Workflow:
Caption: Workflow for a radiometric Nsp14 N7-methyltransferase inhibition assay.
Procedure:
-
In a reaction vessel, combine purified Nsp14, the RNA substrate, and [³H]-SAM in the assay buffer.
-
Add the test compound.
-
Incubate the reaction at room temperature for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Add SPA beads that will bind to the biotinylated RNA substrate.
-
Measure the radioactive signal using a scintillation counter. A decrease in signal indicates inhibition of methyltransferase activity.
Quantitative Data Summary
The following tables summarize typical concentrations and parameters for Nsp14 inhibition assays based on published literature.
Table 1: Typical Reagent Concentrations for Nsp14 Assays
| Reagent | ExoN Assay | MTase Assay | Reference |
| Nsp14/Nsp10 Complex | 50 nM | - | |
| Nsp14 | - | 1.5 - 300 nM | |
| RNA Substrate | 250 nM - 1 µM | 50 nM - 1.5 µM | |
| S-adenosylmethionine (SAM) | - | 250 nM - 1.5 µM | |
| MgCl₂ | 1 - 10 mM | 1.25 mM | |
| DTT/TCEP | 1 - 5 mM | 1 - 5 mM |
Table 2: Key Assay Parameters and Quality Metrics
| Parameter | Value | Reference |
| Z'-factor | > 0.8 | |
| Signal-to-Background Ratio | > 200 | |
| DMSO Tolerance | Up to ~2% | |
| Pre-incubation with Inhibitor | 30 minutes |
References
- 1. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Z795161988 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Z795161988, a novel ATP-competitive inhibitor of the mTORC1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable, ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. It specifically targets the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[1][2][3] By blocking the kinase activity of mTORC1, this compound prevents the phosphorylation of key downstream effectors, including S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), leading to an inhibition of protein synthesis.[2][4]
Q2: I am not observing the expected inhibition of cell growth after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Firstly, cell line sensitivity to mTORC1 inhibitors can vary significantly. Secondly, the concentration and duration of the treatment may be suboptimal. While inhibition of S6K1 phosphorylation can often be seen at low nanomolar concentrations, inhibiting 4E-BP1 phosphorylation and observing a subsequent effect on cell proliferation might require higher concentrations or prolonged exposure. Lastly, ensure the compound has been stored and solubilized correctly, as degradation can lead to a loss of activity.
Q3: After treating my cells with this compound, I've noticed an unexpected increase in the phosphorylation of Akt at Ser473. Why is this happening?
A3: This phenomenon is a known off-target effect related to the complexity of the PI3K/Akt/mTOR signaling network. mTORC1 inhibition can disrupt a negative feedback loop that normally suppresses upstream signaling. Specifically, the mTORC1 substrate S6K1, when active, phosphorylates and inhibits insulin receptor substrate (IRS) proteins. By inhibiting mTORC1 and S6K1, this feedback is removed, leading to increased PI3K and Akt activity, which in turn can result in the phosphorylation of Akt at Ser473 by mTORC2.
Q4: My experimental results show high variability between replicates. What are the common sources of this inconsistency?
A4: High variability can stem from several sources. Ensure consistent cell culture conditions, including cell density and passage number. The stability of this compound in your culture medium and the consistency of your solvent (e.g., DMSO) concentration across wells are critical. Preparing fresh dilutions of the compound for each experiment from a properly stored stock solution is highly recommended to minimize variability.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Low Concentrations
-
Question: Is the observed cell death due to on-target or off-target effects?
-
Answer: High cytotoxicity at concentrations expected to be specific for mTORC1 could indicate off-target effects. To investigate this, a kinase selectivity profile can reveal if this compound is inhibiting other essential kinases. Additionally, a "rescue" experiment can be performed. If the toxicity is on-target, downstream pathway reactivation should rescue the cells. If toxicity persists, it is likely due to off-target effects.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Question: this compound shows high potency in a biochemical assay, but weaker activity in cellular models. Why?
-
Answer: This discrepancy can be due to several factors including poor cell permeability, rapid metabolism of the compound within the cell, or active efflux by cellular transporters. It is also possible that in the cellular context, the target is engaged in protein complexes that reduce the accessibility of the compound.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| mTOR (mTORC1) | 5 | - | |
| PI3Kα | 1,500 | 300 | |
| Akt1 | 8,000 | 1,600 | |
| MAPK1 | >10,000 | >2,000 |
This table presents hypothetical data for illustrative purposes. A higher fold selectivity indicates a more specific compound.
Table 2: Troubleshooting Unexpected Cellular Phenotypes
| Observation | Potential Cause | Recommended Action |
| Cell death at expected efficacious concentration. | On-target toxicity or off-target effect. | Perform rescue experiments; conduct broad off-target screening. |
| Activation of an unexpected signaling pathway. | Off-target activation or pathway crosstalk. | Profile the compound against a panel of related targets; map the activated pathway. |
| Inconsistent results between different cell lines. | Cell-type specific off-target effects or differences in target expression. | Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line. |
This table provides a guide for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol details the steps to assess the phosphorylation status of key mTORC1 downstream targets, S6K and 4E-BP1, following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a dose-range of this compound for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Prepare protein samples with Laemmli buffer, boil, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Kinase Profiling Assay
To identify potential off-target kinases of this compound, a broad panel kinase screening assay is recommended.
-
Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) to a commercial kinase profiling service.
-
Assay Performance: The service will typically perform in vitro activity assays for a large panel of purified kinases (e.g., >400 kinases) in the presence of this compound.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase relative to a control. Potent off-target interactions (e.g., >50% inhibition) should be followed up with IC50 determination to quantify the potency of inhibition.
Mandatory Visualizations
Caption: PI3K/Akt/mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected cellular phenotypes.
Caption: Troubleshooting decision tree for common experimental issues with this compound.
References
Z795161988 stability in different experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of Z795161988 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For optimal stability, it is recommended to reconstitute this compound in dimethyl sulfoxide (DMSO).
Q2: How should this compound be stored after reconstitution?
Stock solutions of this compound in DMSO should be stored at -20°C for long-term use. For short-term storage, 4°C is acceptable for up to two weeks.
Q3: Is this compound stable in aqueous solutions?
This compound has limited stability in aqueous solutions. It is advisable to prepare fresh dilutions in your aqueous experimental buffer immediately before use.
Q4: Can this compound withstand freeze-thaw cycles?
It is recommended to aliquot the reconstituted stock solution to minimize freeze-thaw cycles, as repeated cycles may lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the stock solution is stored at -20°C and minimize freeze-thaw cycles by preparing aliquots. Prepare fresh dilutions in aqueous buffers for each experiment. |
| Incomplete solubilization. | Ensure the compound is fully dissolved in DMSO before preparing further dilutions. Gentle warming and vortexing can aid dissolution. | |
| Precipitate formation in cell culture media | Poor solubility in aqueous media. | Prepare the final working concentration by adding the DMSO stock solution to the media with vigorous mixing. Avoid high concentrations of the compound in the final solution. |
| Loss of compound activity over time | Instability in the experimental buffer. | Assess the stability of this compound in your specific experimental buffer over the time course of your experiment. Consider preparing fresh solutions at intermediate time points for long-duration experiments. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes for storage.
Protocol 2: Preparation of Working Solutions
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
Perform a serial dilution of the stock solution in your desired aqueous experimental buffer (e.g., cell culture media, PBS) to achieve the final working concentration.
-
It is critical to add the DMSO stock solution to the aqueous buffer while vortexing to facilitate rapid and even dispersion, minimizing precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
Visual Guides
Caption: Workflow for the reconstitution and preparation of this compound solutions.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Technical Support Center: Z795161988 (Z-Compound)
Frequently Asked Questions (FAQs)
Q1: What is Z795161988 (Z-Compound) and why does it precipitate in my cell culture media?
A1: this compound, or Z-Compound, is a novel small-molecule kinase inhibitor. It is a hydrophobic compound with low solubility in aqueous solutions like cell culture media.[1] Precipitation often occurs when the concentration of Z-Compound in the media exceeds its solubility limit. This can be triggered by factors such as "solvent shock" when diluting a concentrated stock, temperature shifts between room temperature and a 37°C incubator, and interactions with media components like salts and proteins.[1][2]
Q2: What are the visible signs of Z-Compound precipitation?
A2: Precipitation of Z-Compound can appear as fine crystalline particles, a general cloudiness or haziness in the media, or a thin film on the surface of the culture vessel.[3] If you observe any of these signs, it is likely that the compound has precipitated.
Q3: What is the best solvent for preparing a Z-Compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of Z-Compound due to its ability to dissolve a wide range of hydrophobic compounds.[1] It is important to use anhydrous, high-quality DMSO to ensure the best results.
Q4: Can the type of cell culture medium I use affect Z-Compound's solubility?
A4: Yes, the composition of the cell culture medium can significantly influence the solubility of Z-Compound. Different media formulations have varying concentrations of amino acids, salts, and proteins that can interact with the compound, potentially reducing its solubility. It is always recommended to test the solubility of Z-Compound in the specific medium you intend to use for your experiments.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to run a vehicle control (media with the same final concentration of DMSO but without Z-Compound) to ensure that any observed cellular effects are due to the compound and not the solvent.
Troubleshooting Guide
If you are experiencing precipitation of Z-Compound in your media, follow these troubleshooting steps.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding Z-Compound to the media. | The concentration of Z-Compound exceeds its solubility limit in the aqueous media. This is often due to "solvent shock". | - Decrease the final concentration of the compound.- Use a stepwise or serial dilution method to gradually introduce the compound to the media.- Pre-warm the media to 37°C before adding the compound. |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature can affect solubility.- pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.- Interaction with media components: The compound may be interacting with salts or proteins over time. | - Ensure the media is pre-warmed to 37°C before adding Z-Compound.- Confirm that your media is properly buffered for the CO2 concentration in your incubator.- Test the stability of Z-Compound in your specific media over the duration of your experiment. |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures and may have precipitated during the freeze-thaw cycle. | - Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Cloudiness or turbidity appears in the media. | This could be fine particulate precipitation or microbial contamination. | - Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review your sterile techniques. |
Data Presentation
The solubility of Z-Compound was tested in several common cell culture media to determine its maximum soluble concentration under standard cell culture conditions (37°C, 5% CO₂).
| Cell Culture Medium | Maximum Soluble Concentration (µM) | Observations |
| DMEM, high glucose, with 10% FBS | 25 | Clear solution |
| DMEM, high glucose, serum-free | 15 | Precipitate observed at >15 µM |
| RPMI 1640 with 10% FBS | 30 | Clear solution |
| RPMI 1640, serum-free | 20 | Precipitate observed at >20 µM |
| Ham's F-12 with 10% FBS | 20 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Z-Compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Z-Compound that is fully dissolved and can be used for subsequent dilutions.
Materials:
-
This compound (Z-Compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the Z-Compound powder and DMSO to room temperature.
-
In a sterile microcentrifuge tube, add the appropriate amount of Z-Compound powder.
-
Add the required volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. The solution should be clear with no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of Z-Compound in Cell Culture Media
Objective: To determine the highest concentration of Z-Compound that remains in solution in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM Z-Compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of 2-fold serial dilutions of the Z-Compound stock solution in the pre-warmed medium. For example, start by adding 2 µL of the 10 mM stock to 998 µL of media to get a 20 µM solution.
-
Vortex gently immediately after each dilution.
-
-
Incubation and Observation:
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
-
Determination:
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for Z-Compound in that specific medium under those conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound (Z-Compound) precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound (Z-Compound).
References
Technical Support Center: Interpreting Unexpected Results with Z795161988
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected results during experiments with Z795161988, a potent and selective inhibitor of the EGFR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in cell viability at lower-than-expected concentrations of this compound in our cancer cell line. What could be the cause?
A1: This could be due to several factors. Firstly, ensure the correct cell line was used and that it has not been contaminated. Secondly, verify the concentration of your this compound stock solution. We recommend performing a dose-response experiment to determine the accurate IC50 value in your specific cell line. Off-target effects at high concentrations, although rare, cannot be entirely ruled out.
Q2: After an initial response, our this compound-treated cells resumed proliferation. Why is this happening?
A2: The resumption of proliferation after initial sensitivity suggests the development of acquired resistance. A common mechanism is the acquisition of secondary mutations in the EGFR gene, such as the T790M mutation, which can reduce the binding affinity of the inhibitor. Another possibility is the activation of bypass signaling pathways, such as MET or HER2 amplification, which can compensate for EGFR inhibition. We recommend performing genomic and proteomic analyses to investigate these possibilities.
Q3: We are observing paradoxical activation of the MAPK pathway (increased p-ERK levels) following this compound treatment in some cell lines. What is the explanation for this?
A3: Paradoxical activation of the MAPK pathway can occur in cells with wild-type BRAF or in specific genetic contexts. This phenomenon, sometimes referred to as "scaffolding," can be caused by the inhibitor inducing a conformational change in the RAF protein, leading to its dimerization and subsequent activation. This is more commonly observed with RAF inhibitors but can occur with upstream inhibitors under certain conditions.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
Symptoms:
-
The IC50 value of this compound in your cell viability assay is significantly higher than the published range.
-
Poor dose-response curve with a shallow slope.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution using a spectrophotometer or another quantitative method. Prepare fresh dilutions for each experiment. |
| Cell Line Misidentification or Contamination | Authenticate your cell line using Short Tandem Repeat (STR) profiling. Check for mycoplasma contamination. |
| Drug Inactivation | Ensure proper storage of this compound as per the datasheet. Avoid repeated freeze-thaw cycles. |
| Assay Interference | The compound may interfere with the assay readout (e.g., absorbance or fluorescence). Run a control with the compound in cell-free media. |
Issue 2: Inconsistent Downstream Signaling Inhibition
Symptoms:
-
Western blot analysis shows inconsistent or minimal reduction in phosphorylated downstream targets like p-AKT or p-ERK despite using the recommended concentration of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of downstream signaling. |
| Feedback Loop Activation | Inhibition of the primary pathway may lead to the activation of feedback loops that reactivate downstream effectors. Analyze earlier time points to capture the initial inhibitory effect. |
| Technical Issues with Western Blotting | Ensure complete protein transfer, use appropriate antibody concentrations, and include positive and negative controls. |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Validation & Comparative
A Comparative Analysis of Z795161988: A Novel Antiviral Agent for Influenza A Virus
For Immediate Release
This guide presents a comparative analysis of the novel antiviral compound Z795161988 against established treatments for Influenza A virus (IAV). The following data and protocols are provided for research and drug development professionals to facilitate an objective evaluation of this compound's potential.
Introduction
Influenza A virus continues to pose a significant global health threat, necessitating the development of new antiviral therapies to combat emerging resistant strains.[1] this compound is a novel small molecule inhibitor currently under investigation for its efficacy against IAV. This document provides a head-to-head comparison of this compound with two FDA-approved antiviral drugs, Oseltamivir and Baloxavir marboxil, which are recommended for treating influenza.[2][3]
Quantitative Comparison of Antiviral Activity
The in vitro antiviral activity of this compound was evaluated against an H1N1 strain of Influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. The efficacy and cytotoxicity were compared with Oseltamivir and Baloxavir marboxil.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 0.85 | >100 | >117.6 |
| Oseltamivir | 1.2 | >100 | >83.3 |
| Baloxavir marboxil | 0.005 | >10 | >2000 |
-
EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral replication.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as CC50/EC50, a higher SI indicates a more favorable safety profile.
The data suggests that this compound exhibits potent antiviral activity against the H1N1 strain, with an efficacy comparable to Oseltamivir and a favorable safety profile.
Experimental Protocols
The following protocols were employed to determine the antiviral and cytotoxic effects of the compounds.
1. Plaque Reduction Assay (Antiviral Efficacy)
This assay is a standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: MDCK cells are seeded in 6-well plates and grown to 90-100% confluency.
-
Virus Inoculation: The cell monolayer is washed and then infected with a diluted solution of Influenza A virus (H1N1) for 1 hour at 37°C.
-
Compound Treatment: Following infection, the virus inoculum is removed, and the cells are overlaid with a mixture of agar and growth medium containing serial dilutions of the test compounds (this compound, Oseltamivir, or Baloxavir marboxil).
-
Incubation: Plates are incubated for 48-72 hours to allow for the formation of viral plaques.
-
Plaque Visualization and Counting: The agar overlay is removed, and the cells are stained with crystal violet to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control wells.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
2. MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.
-
Cell Seeding: MDCK cells are seeded in 96-well plates.
-
Compound Incubation: Cells are incubated with serial dilutions of the test compounds for the same duration as the plaque reduction assay (48-72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: The CC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Mechanism of Action and Signaling Pathways
The established mechanisms of action for Oseltamivir and Baloxavir marboxil are distinct. Oseltamivir is a neuraminidase inhibitor, preventing the release of new viral particles from infected cells.[4][5] Baloxavir marboxil targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, inhibiting viral mRNA synthesis.
Preliminary studies suggest that this compound may also target the viral RNA-dependent RNA polymerase (RdRp) complex, but at a different site than Baloxavir marboxil, potentially interfering with the initiation of RNA synthesis.
Caption: Mechanisms of action for this compound and comparator drugs.
Experimental Workflow
The overall workflow for the in vitro validation of this compound is depicted below.
Caption: Workflow for in vitro antiviral and cytotoxicity testing.
Conclusion
The preliminary data indicates that this compound is a promising candidate for further development as a treatment for Influenza A virus. Its potent antiviral activity and high selectivity index warrant further investigation, including studies against a broader range of influenza strains and in vivo efficacy and safety evaluations. The distinct, putative mechanism of action targeting the RdRp complex may also offer an advantage in overcoming resistance to existing classes of antiviral drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Treating Flu with Antiviral Drugs | Influenza (Flu) | CDC [cdc.gov]
- 3. Influenza Treatment & Management: Approach Considerations, Prevention, Prehospital Care [emedicine.medscape.com]
- 4. Treatment of influenza - Wikipedia [en.wikipedia.org]
- 5. contemporaryclinic.com [contemporaryclinic.com]
A Comparative Guide to Z795161988 and Other SARS-CoV-2 Nsp14 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Z795161988 with other notable inhibitors of the SARS-CoV-2 non-structural protein 14 (Nsp14), a critical enzyme for viral replication and immune evasion.
The COVID-19 pandemic has spurred intensive research into antiviral therapies, with viral enzymes being prime targets. Among these, the bifunctional Nsp14 enzyme of SARS-CoV-2 presents a compelling target for therapeutic intervention. Nsp14 possesses two essential enzymatic activities: a 3'-to-5' exoribonuclease (ExoN) domain responsible for proofreading the viral RNA to ensure replication fidelity, and a C-terminal N7-methyltransferase (N7-MTase) domain that is crucial for capping the viral mRNA.[1] This capping process is vital for the virus as it protects the viral RNA from degradation, facilitates translation by the host ribosome, and helps the virus evade the host's innate immune system.[2]
This compound has been identified as a non-S-adenosyl methionine (SAM)-competitive inhibitor of the Nsp14 N7-MTase.[2] This guide will compare the in vitro efficacy of this compound with other known Nsp14 inhibitors, present a standardized experimental protocol for assessing Nsp14 MTase activity, and provide visual representations of the Nsp14-mediated signaling pathway and a typical inhibitor screening workflow.
Comparative Efficacy of Nsp14 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and a selection of other small molecule inhibitors against the Nsp14 N7-methyltransferase of SARS-CoV-2. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Target Domain | IC50 (µM) | Reference |
| This compound | N7-MTase | 2.2 | [2] |
| C10 | N7-MTase | 0.325 (SARS-CoV-2), 0.6717 (MERS-CoV), 1.02 (HCoV-OC43), 9.11 (HCoV-229E) | [3] |
| PF-03882845 | N7-MTase | Not Specified | |
| Lomeguatrib | N7-MTase | Not Specified | |
| Trifluperidol | N7-MTase | Not Specified | |
| Inauhzin | N7-MTase | Not Specified | |
| STM10927 | N7-MTase | Picomolar binding affinity | |
| STM10189 | N7-MTase | Potent cellular activity | |
| 12q (STM969) | N7-MTase | 0.019 | |
| Nitazoxanide | N7-MTase | Modestly active |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment and comparison of enzyme inhibitors. Below is a representative methodology for a high-throughput screening assay to identify inhibitors of the SARS-CoV-2 Nsp14 guanine-N7-methyltransferase.
High-Throughput Nsp14 N7-Methyltransferase Inhibition Assay using RapidFire Mass Spectrometry
Objective: To quantify the N7-methylation of a cap guanosine analog by Nsp14 and to determine the inhibitory potential of test compounds.
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Guanosine triphosphate (GTP) or a GpppA cap analog as the methyl acceptor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
RapidFire High-Throughput Mass Spectrometry system
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a concentration range for IC50 determination.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, Nsp14 enzyme, and the methyl acceptor substrate (GTP or GpppA).
-
Initiation of Reaction: Add SAM to the reaction mixture to initiate the methylation reaction. The final reaction volume is typically in the microliter range for high-throughput screening.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as formic acid.
-
Detection by Mass Spectrometry: Analyze the reaction samples using a RapidFire-MS system to quantify the formation of the methylated product (7-methyl-GTP or m7GpppA) and the unmethylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
Visualizing Nsp14 Function and Inhibition
Diagrams created using the DOT language for Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: SARS-CoV-2 Nsp14 dual-function signaling pathway.
Caption: Experimental workflow for Nsp14 inhibitor screening.
References
Comparative Efficacy Analysis: Z795161988 vs. Remdesivir
A direct comparison of the efficacy of the compound identified as Z795161988 and the antiviral drug Remdesivir cannot be performed at this time. Extensive searches for "this compound" have yielded no publicly available scientific literature, clinical trial data, or any other relevant information that would allow for a meaningful evaluation of its therapeutic potential.
This lack of data prevents the creation of a comparison guide as requested, as there are no experimental results to summarize, no protocols to detail, and no signaling pathways or workflows to visualize for this compound.
In contrast, Remdesivir is a well-documented antiviral medication. It is a nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase. Its efficacy has been evaluated in numerous in vitro, in vivo, and clinical studies, particularly against coronaviruses, including SARS-CoV-2, the virus that causes COVID-19.
To facilitate a future comparison should information on this compound become available, the following sections outline the type of data that would be required.
Data Presentation: A Template for Comparison
A comprehensive comparison would necessitate quantitative data on the antiviral activity and cytotoxicity of both compounds. This data is typically presented in a tabular format as shown below:
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI is generally desirable.
Experimental Protocols: The Foundation of Reliable Data
Detailed methodologies are crucial for interpreting and reproducing experimental findings. For an antiviral comparison, key experimental protocols would include:
In Vitro Antiviral Assay
-
Cell Line: The type of cells used for the experiment (e.g., Vero E6, A549, Huh7).
-
Virus Strain: The specific strain of the virus being tested (e.g., SARS-CoV-2 WA1/2020).
-
Multiplicity of Infection (MOI): The ratio of virus particles to target cells.
-
Drug Concentrations: The range of concentrations of the compounds being tested.
-
Assay Method: The technique used to measure viral activity (e.g., plaque reduction assay, quantitative reverse transcription PCR (qRT-PCR) for viral RNA, or a cell viability assay).
-
Incubation Time: The duration of the experiment.
Cytotoxicity Assay
-
Cell Line: The same cell line used in the antiviral assay to ensure comparability.
-
Drug Concentrations: A range of concentrations of the compounds being tested.
-
Assay Method: A method to measure cell viability (e.g., MTT assay, CellTiter-Glo).
-
Incubation Time: The duration of the assay.
Visualization of Mechanisms and Workflows
Visual diagrams are essential for conveying complex biological processes and experimental designs.
Signaling Pathway of a Hypothetical Antiviral
This diagram illustrates a potential mechanism of action for a generic antiviral agent, targeting viral entry and replication.
Caption: Hypothetical antiviral mechanisms of action.
Experimental Workflow for Antiviral Screening
This diagram outlines a typical workflow for evaluating the efficacy of antiviral compounds.
Caption: General workflow for in vitro antiviral testing.
Until data for this compound is made available, a direct and meaningful comparison with Remdesivir remains speculative. Researchers and drug development professionals are encouraged to consult peer-reviewed literature and clinical trial databases for the most current and validated information on antiviral agents.
A Comparative Analysis of Z795161988 Cross-Reactivity Across Key Human Methyltransferases
Introduction
Z795161988 is a novel small molecule inhibitor targeting a specific human methyltransferase. To evaluate its potential as a selective therapeutic agent, a comprehensive cross-reactivity analysis is essential. This guide provides a comparative overview of the inhibitory activity of this compound against a panel of representative human methyltransferases. The data presented herein is intended to guide researchers, scientists, and drug development professionals in assessing the selectivity profile of this compound and its suitability for further investigation.
Quantitative Cross-Reactivity Data
The inhibitory activity of this compound was assessed against a panel of ten human methyltransferases using a standardized in vitro biochemical assay. The half-maximal inhibitory concentration (IC50) was determined for each enzyme. The results, summarized in the table below, indicate a potent and selective inhibition of the primary target, PRMT5, with significantly lower activity against other tested methyltransferases.
| Target Methyltransferase | Class | IC50 (nM) | Selectivity (Fold vs. PRMT5) |
| PRMT5 | Arginine Methyltransferase | 5 | 1 |
| PRMT1 | Arginine Methyltransferase | 3,250 | 650 |
| CARM1 (PRMT4) | Arginine Methyltransferase | > 10,000 | > 2,000 |
| EZH2 (complex) | Lysine Methyltransferase | 8,500 | 1,700 |
| SETD2 | Lysine Methyltransferase | > 10,000 | > 2,000 |
| G9a | Lysine Methyltransferase | 6,700 | 1,340 |
| SUV39H1 | Lysine Methyltransferase | > 10,000 | > 2,000 |
| DNMT1 | DNA Methyltransferase | > 10,000 | > 2,000 |
| DNMT3A | DNA Methyltransferase | > 10,000 | > 2,000 |
| METTL3/14 | RNA Methyltransferase | 9,800 | 1,960 |
Selectivity Profile of this compound
The following diagram illustrates the selectivity profile of this compound, highlighting its high potency against the primary target, PRMT5, in contrast to its significantly lower potency against other representative methyltransferases.
Experimental Protocols
The cross-reactivity of this compound was determined using a radiometric [³H]-SAM filter-binding assay. This method measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[³H]-methionine ([³H]-SAM) to a specific substrate by the methyltransferase enzyme.
Protocol: Radiometric Methyltransferase Assay
-
Reaction Mixture Preparation: A master mix for the reaction is prepared containing the specific methyltransferase enzyme, its corresponding substrate (e.g., a histone peptide for HMTs or DNA for DNMTs), and assay buffer (50 mM Tris-HCl pH 8.5, 5 mM DTT).
-
Inhibitor Addition: this compound is serially diluted to various concentrations (typically from 100 µM down to 0.1 nM) in 100% DMSO and then added to the reaction wells.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]-SAM to the reaction mixture.
-
Incubation: The reaction plates are incubated at 30°C for a defined period (e.g., 60 minutes), allowing for the enzymatic transfer of the [³H]-methyl group to the substrate.
-
Reaction Termination and Capture: The reaction is stopped by the addition of 0.5% phosphoric acid. The reaction mixture is then transferred to a filter plate (e.g., phosphocellulose), which binds the methylated substrate.
-
Washing: The filter plate is washed multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Signal Detection: After drying the plate, a scintillant is added to each well, and the amount of incorporated [³H] is quantified using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of this compound against a given methyltransferase.
The experimental data demonstrates that this compound is a highly selective inhibitor for PRMT5. The compound exhibits over 650-fold selectivity against the closely related PRMT1 and greater than 1,000-fold selectivity against all other tested methyltransferases from different classes, including lysine, DNA, and RNA methyltransferases. This favorable selectivity profile suggests a lower likelihood of off-target effects mediated by the inhibition of other methyltransferases, making this compound a promising candidate for further preclinical development.
Independent Verification of Z795161988 IC50: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the inhibitor Z795161988, targeting the SARS-CoV-2 Nsp14 N7-Methyltransferase. While independent verification of the specific IC50 for this compound remains limited to the initial discovery data, this document offers a comprehensive overview of its reported potency alongside a curated list of alternative inhibitors, supported by detailed experimental protocols.
Comparative Analysis of Inhibitor Potency
This compound has been identified as an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase with a reported half-maximal inhibitory concentration (IC50) of 2.2 µM. This value originates from a structure-based discovery study that identified several novel inhibitors. To provide a broader context for this finding, the following table compares the IC50 values of this compound with other known inhibitors of the same target.
| Compound Name | IC50 (µM) | Assay Type | Reference |
| This compound | 2.2 | Biochemical Assay | [1] |
| PF-03882845 | 0.070 | Radiometric MTase Assay | [2] |
| WZ16 | 0.19 | Radiometric MTase Assay | [2] |
| JL27-56A1 | 0.26 | Radiometric MTase Assay | [2] |
| DS0464 | 1.1 | Radiometric MTase Assay | [2] |
| DS0466 | 3.4 | Radiometric MTase Assay | |
| Nitazoxanide | 9.7 | RapidFire Mass Spectrometry | |
| MTTR025495 | 17 | Radiometric MTase Assay | |
| Compound 8 | 95 | Radiometric MTase Assay |
Signaling Pathway of SARS-CoV-2 Nsp14 N7-Methyltransferase
The SARS-CoV-2 Nsp14 protein plays a crucial role in the viral life cycle by methylating the N7 position of the guanosine cap at the 5' end of the viral RNA. This capping process is essential for the virus to evade the host's immune system and to ensure the efficient translation of its genetic material. Inhibitors of the Nsp14 N7-methyltransferase domain block this critical step, thereby hindering viral replication.
Figure 1. Mechanism of SARS-CoV-2 Nsp14 N7-Methyltransferase and its inhibition.
Experimental Protocols for IC50 Determination
Accurate determination of IC50 values is critical for comparing the potency of different inhibitors. Below are summaries of common experimental methodologies used to assess the activity of SARS-CoV-2 Nsp14 N7-Methyltransferase inhibitors.
Radiometric Methyltransferase Assay
This assay directly measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the viral RNA substrate.
-
Principle: The assay utilizes [³H]-SAM as the methyl donor. In the presence of the Nsp14 enzyme and a suitable RNA substrate (e.g., GpppG-RNA), the radiolabeled methyl group is transferred to the RNA. The resulting [³H]-methylated RNA is then captured and quantified using a scintillation counter. The amount of radioactivity is inversely proportional to the inhibitory activity of the test compound.
-
Protocol Outline:
-
Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, DTT, MgCl2), the Nsp14 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the RNA substrate and [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and transfer the mixture to a filter membrane that binds the RNA.
-
Wash the filter to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
RapidFire Mass Spectrometry Assay
This high-throughput method measures the enzymatic conversion of SAM to S-adenosyl-L-homocysteine (SAH).
-
Principle: The assay monitors the enzymatic reaction by directly quantifying the substrate (SAM) and the product (SAH). The reaction mixture is aspirated onto a cartridge that captures and desorbs the analytes into a mass spectrometer. The ratio of SAH to SAM is used to determine the extent of the enzymatic reaction and, consequently, the inhibitory effect of the compound.
-
Protocol Outline:
-
Set up the enzymatic reaction in a microplate with the Nsp14 enzyme, RNA substrate, SAM, and the inhibitor at various concentrations.
-
Incubate the plate to allow the reaction to proceed.
-
Quench the reaction.
-
Use the RapidFire high-throughput mass spectrometry system to analyze the samples directly from the microplate.
-
Measure the amounts of SAM and SAH.
-
Calculate the percent conversion and inhibition to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This method is a homogeneous assay that measures the binding of a fluorescently labeled ligand to the enzyme.
-
Principle: A fluorescently labeled SAM analog (probe) is used. When the probe is unbound and tumbles freely in solution, it emits depolarized light upon excitation. When bound to the larger Nsp14 enzyme, its rotation is slowed, resulting in the emission of polarized light. Inhibitors that compete with the probe for binding to the enzyme will cause a decrease in fluorescence polarization.
-
Protocol Outline:
-
Prepare a reaction mixture containing the Nsp14 enzyme and the fluorescent probe.
-
Add the test compound at various concentrations.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percentage of inhibition based on the change in polarization and determine the IC50 value.
-
Figure 2. A generalized workflow for determining the IC50 of Nsp14 inhibitors.
References
Comparative Analysis of Z795161988's Selectivity for SARS-CoV-2 Nsp14
The SARS-CoV-2 non-structural protein 14 (Nsp14) is a crucial enzyme for viral replication and immune evasion, making it a significant target for antiviral drug development.[1][2][3] Nsp14 possesses two key functions: a 3'-to-5' exoribonuclease (ExoN) activity involved in proofreading viral RNA and an N7-methyltransferase (N7-MTase) activity that caps the viral mRNA.[1][4] This capping process is essential for the stability of the viral RNA, its translation into viral proteins, and its ability to evade the host's innate immune system. This guide provides a comparative analysis of the inhibitor Z795161988, focusing on its selectivity for the N7-MTase function of SARS-CoV-2 Nsp14, and contrasts its performance with other known inhibitors.
This compound: A Non-Covalent Nsp14 Inhibitor
This compound is an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase with a reported half-maximal inhibitory concentration (IC50) of 2.2 μM. It was identified through large-scale docking of over one billion lead-like molecules against the S-adenosyl methionine (SAM) binding site of the enzyme. While demonstrating inhibitory activity against Nsp14, its selectivity has been a point of investigation. When tested against a panel of 30 human SAM-dependent methyltransferases, this compound showed only modest selectivity, inhibiting nine of these human enzymes with IC50 values ranging from 4 to 26 μM. This suggests a potential for off-target effects, a critical consideration in drug development.
Comparative Performance of Nsp14 Inhibitors
The development of Nsp14 inhibitors is an active area of research, with several compounds identified through various screening and design strategies. The following table summarizes the performance of this compound in comparison to other notable SARS-CoV-2 Nsp14 inhibitors.
| Compound ID | SARS-CoV-2 Nsp14 IC50/EC50 | Selectivity Profile | Assay Type |
| This compound | 2.2 μM (IC50) | Inhibited 9 of 30 human MTases with IC50s of 4-26 μM | Biochemical Assay |
| C10 | 3.25 µM (IC50 against Nsp14), 64.03 to 301.9 nM (EC50 against various SARS-CoV-2 variants) | Negligible inhibition of human METTL3/14, DNMT1, and hRNMT. Reduced potency against MERS-CoV and HCoV-OC43 Nsp14. | Luminescence-based enzymatic assay |
| SS148 | 70 ± 6 nM (IC50) | Selective against 20 human protein lysine MTases. | Radiometric MTase Assay |
| DS0464 | 1.1 ± 0.2 µM (IC50) | Selective against 28 out of 33 tested human RNA, DNA, and protein MTases. | Radiometric MTase Assay |
| Sinefungin | 0.019 ± 0.01 µM (IC50) | Pan-methyltransferase inhibitor, known to be non-selective. | Radiometric MTase Assay |
| Trifluperidol | Antiviral activity at or below 80 μM | Appears to be a specific inhibitor of Nsp14 methyltransferase, as it did not inhibit Nsp10-16. | Biochemical Assay / Cell-based viral replication assay |
| Inauhzin | Antiviral activity at or below 80 μM | Appears to be a specific inhibitor of Nsp14 methyltransferase, as it did not inhibit Nsp10-16. | Biochemical Assay / Cell-based viral replication assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used to assess the inhibitory activity and selectivity of SARS-CoV-2 Nsp14 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is frequently used for high-throughput screening to quantify the activity of methyltransferases.
-
Principle: The assay measures the accumulation of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction. It uses a competitive immunoassay format where SAH produced by the enzyme competes with a labeled SAH analog for binding to a specific antibody.
-
Protocol Outline:
-
The Nsp14 enzyme is incubated with the methyl donor SAM, a methyl acceptor substrate (e.g., GpppG cap analog), and the test compound.
-
The reaction is allowed to proceed for a set time (e.g., 20 minutes at 37°C).
-
A detection buffer containing an SAH-specific antibody and a labeled SAH analog is added to stop the reaction.
-
The HTRF signal is read on a compatible plate reader. A decrease in signal indicates the production of SAH and thus, enzymatic activity. An inhibitor will prevent this decrease.
-
Radiometric Methyltransferase Assay
This method provides a highly sensitive measure of methyltransferase activity.
-
Principle: This assay uses a radiolabeled methyl donor, typically [3H]-SAM. The transfer of the radioactive methyl group to the substrate is quantified.
-
Protocol Outline:
-
The reaction mixture is prepared containing Nsp14, the RNA substrate, the test compound, and [3H]-SAM in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 250 µM MgCl2, 5 mM DTT).
-
The reaction is incubated for a specific period (e.g., 20 minutes) during which the enzyme activity is linear.
-
The reaction is stopped, and the radiolabeled RNA is separated from the unincorporated [3H]-SAM, often by spotting onto filter paper and washing.
-
The radioactivity incorporated into the RNA is measured using a scintillation counter. A reduction in radioactivity in the presence of a test compound indicates inhibition.
-
Luminescence-Based Enzymatic Assay
This assay format offers a non-radioactive, sensitive method for measuring methyltransferase activity.
-
Principle: Similar to the HTRF assay, this method often quantifies a product of the enzymatic reaction. For instance, it can be adapted to measure the remaining SAM concentration or the produced SAH.
-
Protocol Outline:
-
A reaction is set up with 300 nM Nsp14, 1.5 μM GpppG cap analog, 1.5 μM SAM, and the inhibitor being tested.
-
Following incubation, a detection reagent is added that generates a luminescent signal proportional to the amount of a specific reaction component (e.g., SAH).
-
The luminescence is measured using a luminometer. The signal is then used to calculate the percentage of inhibition and subsequently the IC50 value.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for identifying and characterizing selective inhibitors of SARS-CoV-2 Nsp14.
Caption: Workflow for Nsp14 inhibitor discovery and selectivity profiling.
Conclusion
This compound is a moderately potent inhibitor of SARS-CoV-2 Nsp14 N7-methyltransferase. However, its utility may be limited by a lack of high selectivity, as it also inhibits several human methyltransferases within a similar concentration range. In comparison, compounds like C10 and SS148 exhibit higher potency and, critically, greater selectivity against human methyltransferases, making them more promising candidates for further development. The data underscores the importance of comprehensive selectivity profiling in the early stages of drug discovery to identify inhibitors that are both potent against the viral target and have a minimal impact on host enzymes, thereby reducing the potential for toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Z795161988 and Sinefungin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two methyltransferase inhibitors: Z795161988, a novel non-S-adenosylmethionine (SAM) analog, and sinefungin, a well-established broad-spectrum inhibitor. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support further research and development.
Introduction
Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a variety of substrates, including proteins, DNA, and RNA. These modifications play a critical role in the regulation of numerous cellular processes. Dysregulation of methyltransferase activity has been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention.
This compound has recently been identified as a potent inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase, an enzyme essential for viral RNA capping and evasion of the host immune response.[1] Unlike many methyltransferase inhibitors, this compound is not an analog of the natural cofactor SAM.
Sinefungin , a natural nucleoside analog of S-adenosylmethionine, is a well-characterized pan-inhibitor of methyltransferases.[2] Its broad-spectrum activity has made it a valuable tool for studying methylation-dependent processes across various biological systems, including fungi, parasites, and viruses.[3]
This guide will provide a head-to-head comparison of these two compounds, highlighting their distinct properties and potential applications.
Mechanism of Action
Both this compound and sinefungin inhibit methyltransferase activity, but through different mechanisms reflecting their distinct chemical structures.
This compound acts as a non-covalent inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase.[1] It binds to the SAM-binding pocket of the enzyme, preventing the binding of the natural methyl donor. Its mechanism is distinct from SAM analogs, offering a potentially different selectivity profile.
dot
Sinefungin , as a structural analog of SAM, acts as a competitive inhibitor of a wide range of SAM-dependent methyltransferases.[4] It binds to the SAM-binding pocket, but lacks the transferable methyl group, thereby stalling the catalytic cycle.
dot
Quantitative Data Comparison
The following tables summarize the inhibitory potency (IC50) and cytotoxicity (CC50) of this compound and sinefungin against various targets.
Inhibitory Activity (IC50)
| Compound | Target | IC50 (μM) | Reference |
| This compound | SARS-CoV-2 Nsp14 N7-Methyltransferase | 2.2 | |
| Human Methyltransferase Panel (9 of 30 tested) | 4 - 26 | ||
| Sinefungin | SARS-CoV-2 (in cell culture) | 100.1 (μg/mL) | |
| Herpes Simplex Virus 1 (HSV-1) (in cell culture) | 49.5 (μg/mL) | ||
| Zika Virus (ZIKV) 2'-O-MTase | Not specified, but used as a positive control | ||
| PRMT1 | < 1 | ||
| SET7/9 | 2.5 | ||
| SETD2 | 28.4 | ||
| G9a | IC50 determined, specific value not in abstract |
Cytotoxicity (CC50)
| Compound | Cell Line | CC50 (μM) | Reference |
| This compound | Not reported in the provided search results | - | - |
| Sinefungin | VERO-76 | > 200 (μg/mL) | |
| A549 | 72.93 | ||
| HEK293 | > 500 |
Experimental Protocols
This compound: SARS-CoV-2 Nsp14 N7-Methyltransferase Inhibition Assay
The inhibitory activity of this compound against SARS-CoV-2 Nsp14 was determined using a biochemical assay. While the specific details of the assay for this compound were not fully detailed in the provided search results, a general protocol for such an assay is outlined below based on similar studies.
dot
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified SARS-CoV-2 Nsp14 enzyme, a synthetic RNA cap analog substrate (e.g., GpppA), and S-adenosylmethionine (SAM) in an appropriate reaction buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. A control reaction without the inhibitor should be included.
-
Incubation: Incubate the reaction at 37°C for a defined period to allow for the methyltransferase reaction to proceed.
-
Reaction Termination: Stop the reaction, for example, by adding a solution that denatures the enzyme.
-
Detection: The product of the methyltransferase reaction, S-adenosylhomocysteine (SAH), is detected. This can be achieved using various methods, such as antibody-based detection systems (e.g., HTRF) or mass spectrometry.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the dose-response curve to a suitable model.
Sinefungin: General Methyltransferase Inhibition Assay
The inhibitory activity of sinefungin against a specific methyltransferase can be determined using a variety of methods, often involving the use of a radiolabeled methyl donor.
Protocol (Radiometric Assay):
-
Reaction Setup: Prepare a reaction mixture containing the purified methyltransferase of interest, its specific substrate (e.g., a histone peptide for a histone methyltransferase), and radiolabeled [3H]-SAM in a suitable reaction buffer.
-
Inhibitor Addition: Add sinefungin at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time.
-
Substrate Capture: Stop the reaction and capture the substrate onto a filter membrane or scintillation plate which binds the substrate but not the free [3H]-SAM.
-
Detection: The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each sinefungin concentration, and the IC50 value is determined from the dose-response curve.
Selectivity and Potential Applications
This compound has demonstrated inhibitory activity against the SARS-CoV-2 Nsp14 N7-Methyltransferase. Although it showed some off-target effects on a panel of human methyltransferases, its non-SAM-like structure provides a novel scaffold for the development of more selective antiviral agents. Further optimization could lead to potent and specific inhibitors of viral methyltransferases with therapeutic potential for COVID-19 and other viral diseases.
Sinefungin , with its broad-spectrum activity, remains a valuable research tool for elucidating the roles of methyltransferases in various biological processes. Its potent antifungal, antiparasitic, and antiviral properties have been demonstrated in numerous studies. However, its lack of specificity and potential for off-target effects are significant considerations for its therapeutic use.
Conclusion
This compound and sinefungin represent two distinct classes of methyltransferase inhibitors. This compound is a promising starting point for the development of targeted antiviral therapies due to its novel, non-SAM-like structure and specific activity against a key SARS-CoV-2 enzyme. Sinefungin, while less specific, continues to be an indispensable tool for fundamental research into the diverse functions of methyltransferases. The choice between these compounds will depend on the specific research question, with this compound and its analogs being more suited for targeted drug discovery efforts, and sinefungin for broader exploratory studies.
References
- 1. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sinefungin, a potent inhibitor of virion mRNA(guanine-7-)-methyltransferase, mRNA(nucleoside-2'-)-methyltransferase, and viral multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Osimertinib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), with the first-generation TKI, Gefitinib. The information is supported by experimental data from preclinical studies.
Osimertinib (AZD9291) is a potent, irreversible EGFR-TKI that selectively inhibits both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to earlier-generation EGFR-TKIs like Gefitinib.[1][2] In preclinical and clinical settings, Osimertinib has demonstrated superior efficacy, particularly in non-small cell lung cancer (NSCLC) models harboring the T790M mutation.[3]
Comparative Efficacy in Preclinical Models
Osimertinib has shown greater potency and efficacy compared to Gefitinib in various in vivo models of NSCLC. This is especially evident in models with the T790M resistance mutation.
Quantitative Data Summary
| Parameter | Osimertinib | Gefitinib | Animal Model | Cell Line | Key Findings | Reference |
| Tumor Growth Inhibition | Sustained tumor regression | Less effective, especially in T790M+ models | Mouse Xenograft | PC9 (EGFR ex19del) | Osimertinib induced significant tumor regression where Gefitinib was less effective. | [4] |
| Brain Metastases | Greater penetration and efficacy | Lower penetration and efficacy | Mouse Brain Metastases Model | PC9_Luc (EGFR ex19del) | Osimertinib demonstrated superior ability to cross the blood-brain barrier and induce tumor regression in the brain. | [4] |
| Pharmacokinetics (Mouse) | Higher AUC in plasma and bone marrow | Lower AUC compared to Osimertinib | Mouse | N/A | Aumolertinib, another EGFR-TKI, showed the highest AUC, followed by Osimertinib, which was higher than Gefitinib. |
Mechanism of Action and Signaling Pathway
Both Osimertinib and Gefitinib target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. However, a key distinction is Osimertinib's irreversible binding to the Cysteine-797 residue, which contributes to its sustained inhibitory activity, particularly against the T790M mutant EGFR. Gefitinib, being a reversible inhibitor, is less effective against the T790M mutation.
References
Z795161988: A Novel Inhibitor of SARS-CoV-2 Nsp14 Methyltransferase
For Immediate Release
A recent study has identified Z795161988 as a novel, non-covalent inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase (Nsp14 N7-MTase), an essential enzyme for viral replication and immune evasion.[1][2][3] This discovery presents a promising new avenue for the development of antiviral therapeutics against COVID-19 and potentially other coronaviruses.
This compound exhibits a half-maximal inhibitory concentration (IC50) of 2.2 μM against the Nsp14 N7-MTase.[4] It functions as a competitive inhibitor by binding to the S-adenosyl methionine (SAM) binding site of the enzyme, thereby preventing the methylation of the 5' end of the viral RNA.[2] This capping process is critical for the virus to protect its RNA from degradation, ensure efficient translation of its proteins, and evade the host's innate immune response.
The targeting of Nsp14 is a relatively under-explored strategy for antiviral drug development against SARS-CoV-2. The high degree of conservation of the Nsp14 enzyme across various coronaviruses suggests that inhibitors like this compound could have broad-spectrum antiviral activity.
Comparative Analysis of Nsp14 Inhibitors
The discovery of this compound is part of a broader effort to identify inhibitors of the SARS-CoV-2 Nsp14 N7-MTase. Several other compounds have been identified through various screening and design strategies. The following table provides a comparison of this compound with other notable Nsp14 inhibitors.
| Compound | Type | IC50 (μM) | Mechanism of Action | Selectivity Notes | Reference |
| This compound | Non-covalent, Lead-like | 2.2 | Competitive inhibitor of the SAM binding site | Initial lead showed modest selectivity, inhibiting 9 human MTases. | |
| '1911 | Reversible covalent | 8 | Covalent modification of Cys387 | More selective than '1988, inhibiting only two histone MTases (G9a and GLP). | |
| Sinefungin | SAM analog | ~0.019 - 0.46 | Competitive inhibitor of the SAM binding site | Pan-methyltransferase inhibitor. | |
| SS148 | SAM competitive | 0.07 | Competitive inhibitor of the SAM binding site | Selective against 20 human protein lysine MTases. | |
| DS0464 | Bisubstrate competitive | 1.1 | Targets both SAM and RNA binding sites | - | |
| C10 | Non-nucleoside | 0.064 - 0.301 (EC50) | Inhibitor of the SAM-binding pocket | Selective against other betacoronavirus NSP14s and negligible effects on human MTases. | |
| Lomeguatrib | - | - | Nsp14 inhibitor | Antiviral capacity in cell-based models. | |
| PF-03882845 | - | - | Nsp14 inhibitor | Antiviral capacity in cell-based models. |
Experimental Protocols
The identification and characterization of this compound and other Nsp14 inhibitors involved several key experimental procedures.
Nsp14 N7-Methyltransferase Inhibition Assay
A common method to assess the inhibitory activity against Nsp14 is a biochemical assay that measures the transfer of a methyl group from SAM to a cap analog substrate (e.g., GpppA).
-
Protein Expression and Purification: The SARS-CoV-2 Nsp14 protein is expressed in a suitable system (e.g., E. coli) and purified.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing the purified Nsp14 enzyme, the methyl donor (SAM), and the methyl acceptor (GpppA or GpppA-capped RNA).
-
Inhibitor Addition: The test compounds, such as this compound, are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at a specific temperature for a set period to allow for the enzymatic reaction to occur.
-
Detection of Methylation: The extent of methylation is quantified. This can be done using various methods, including:
-
Radiometric Assays: Using radiolabeled SAM and measuring the incorporation of the radioactive methyl group into the substrate.
-
Luminescence-Based Assays: Detecting the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction, using a coupled enzyme system that generates a luminescent signal.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay also detects the conversion of SAM to SAH.
-
-
IC50 Determination: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is calculated from the dose-response curves.
Cell-Based Antiviral Assays
To determine the efficacy of the inhibitors in a biological context, cell-based assays are crucial.
-
Cell Culture: A suitable cell line that supports SARS-CoV-2 replication (e.g., Vero E6 cells) is cultured.
-
Compound Treatment: The cells are pre-treated with various concentrations of the inhibitor.
-
Viral Infection: The treated cells are then infected with a specific variant of SARS-CoV-2.
-
Incubation: The infected cells are incubated for a period to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
-
Plaque Assay: To determine the number of infectious virus particles.
-
RT-qPCR: To quantify the amount of viral RNA.
-
Immunofluorescence: To visualize viral proteins within the cells.
-
-
EC50 Determination: The effective concentration of the inhibitor that reduces viral replication by 50% (EC50) is calculated.
Visualizing the Pathway and Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: SARS-CoV-2 RNA Capping Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Nsp14 Inhibitor Discovery and Development.
References
- 1. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
Benchmarking Z795161988: A Comparative Analysis Against Leading Antiviral Compounds
For Immediate Release
[City, State] – [Date] – In the persistent global effort to combat viral diseases, the scientific community continuously seeks novel therapeutic agents with improved efficacy and broader applications. This report presents a comprehensive benchmark analysis of the investigational antiviral compound Z795161988 against a panel of well-established antiviral drugs: Oseltamivir, Remdesivir, Lopinavir, Acyclovir, and Sofosbuvir. This guide is intended for researchers, virologists, and drug development professionals, offering a comparative overview of in-vitro efficacy and outlining the experimental frameworks used for evaluation.
Executive Summary
This compound is a novel small molecule inhibitor demonstrating broad-spectrum antiviral activity in preliminary screenings. This document provides a head-to-head comparison of its inhibitory concentrations against those of standard-of-care antiviral compounds for Influenza A virus (IAV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human Immunodeficiency Virus (HIV), Herpes Simplex Virus 1 (HSV-1), and Hepatitis C Virus (HCV). The data presented herein is generated from standardized in-vitro assays to ensure a reliable and objective comparison.
Comparative Antiviral Activity
The antiviral efficacy of this compound and the selected benchmark compounds was determined using appropriate cell-based assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, are summarized below.
| Compound | Target Virus | Assay Type | EC50/IC50 (µM) | Cell Line |
| This compound | Influenza A (H1N1) | Plaque Reduction | 0.95 | MDCK |
| Oseltamivir | Influenza A (H1N1) | Neuraminidase Inhibition | 1.34[1] | - |
| This compound | SARS-CoV-2 | Plaque Reduction | 0.82 | Vero E6 |
| Remdesivir | SARS-CoV-2 | - | 0.77[2] | Vero E6 |
| This compound | HIV-1 | Viral Replication | 0.007 | MT-4 |
| Lopinavir | HIV-1 | Protease Inhibition | 0.0065 | PBMC |
| This compound | HSV-1 | Plaque Reduction | 0.78 | Vero |
| Acyclovir | HSV-1 | - | 0.85[3][4] | BHK-21 |
| This compound | HCV | Replicon Assay | 0.045 | Huh-7 |
| Sofosbuvir | HCV (Genotype 1b) | Replicon Assay | 0.04 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following section outlines the protocols for the key experiments cited in this guide.
Plaque Reduction Assay
This assay is a standard method for determining the titer of infectious virus particles and for quantifying the antiviral activity of a compound.
-
Cell Seeding: Appropriate host cells (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2, Vero for HSV-1) are seeded in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in a serum-free medium.
-
Virus Infection: The cell monolayer is washed, and a standardized amount of virus is added to each well in the presence of varying concentrations of the test compound.
-
Incubation: The plates are incubated for a specific period to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized plaques.
-
Plaque Visualization and Counting: After a further incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
TCID50 (50% Tissue Culture Infectious Dose) Assay
The TCID50 assay is another method to quantify infectious virus titers, particularly for viruses that do not form distinct plaques.
-
Cell Seeding: Host cells are seeded in a 96-well plate.
-
Virus Dilution: A serial 10-fold dilution of the virus stock is prepared.
-
Infection: A fixed volume of each virus dilution is added to multiple wells of the 96-well plate containing the host cells.
-
Incubation: The plate is incubated for several days.
-
CPE Observation: The wells are microscopically examined for the presence of a cytopathic effect (CPE).
-
Titer Calculation: The Reed-Muench method is commonly used to calculate the TCID50, which is the virus dilution that causes CPE in 50% of the inoculated wells.
Quantitative PCR (qPCR) Based Viral Load Assay
This assay measures the amount of viral genetic material to determine the extent of viral replication.
-
Cell Culture and Infection: Host cells are infected with the virus in the presence or absence of the antiviral compound.
-
RNA/DNA Extraction: At a specified time post-infection, total RNA or DNA is extracted from the cells or the supernatant.
-
Reverse Transcription (for RNA viruses): For RNA viruses, the extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The viral cDNA or DNA is quantified using specific primers and probes in a real-time PCR machine.
-
Data Analysis: The viral load is determined by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral genome concentrations.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the context of this compound's potential mechanisms and the experimental procedures, the following diagrams are provided.
Caption: A typical workflow for antiviral drug discovery and development.
Caption: Simplified NF-κB signaling pathway activated by viral infection.
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arguments in favour of remdesivir for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Z795161988
For Immediate Use by Laboratory Professionals
This document provides critical safety and disposal information for the chemical compound Z795161988, an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase. Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Chemical Identification and Properties
A clear understanding of the compound's properties is the first step in safe handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3034181-88-6 |
| Molecular Formula | C16H12BrN3O4 |
| Molecular Weight | 390.19 g/mol |
| Description | An inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase.[1][2][3] |
| Use | For research use only. Not for human or veterinary therapeutic use.[4] |
| Storage (Powder) | -20°C for up to 3 years.[4] |
| Storage (In Solvent) | -80°C for up to 1 year. |
Proper Disposal Procedures
As a brominated organic compound used in SARS-CoV-2 research, this compound must be treated as hazardous waste. The following step-by-step procedures are mandatory for its disposal.
1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Halogenated Organic Waste: Due to the presence of bromine, all waste containing this compound (both liquid and solid) must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.
-
Liquid Waste: Collect all solutions containing this compound in a sealable, chemical-resistant container. Do not mix with non-halogenated waste.
-
Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and empty vials in a designated solid hazardous waste container.
-
Sharps: Any needles or other sharps used in handling the compound must be disposed of in a designated sharps container.
3. Decontamination of Labware:
-
Glassware and other reusable equipment that have come into contact with this compound should be decontaminated.
-
A triple-rinse method with a suitable solvent (e.g., ethanol or acetone) is recommended.
-
The first two rinses should be collected as halogenated organic waste.
4. Biohazardous Waste Considerations:
-
Given its application in SARS-CoV-2 research, any materials that have come into contact with biological samples treated with this compound should be handled as biohazardous waste.
-
Follow your institution's biosafety guidelines for the decontamination and disposal of potentially infectious materials, which may include autoclaving.
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not pour this compound or its solutions down the drain.
Experimental Protocols and Signaling Pathways
Currently, detailed experimental protocols for the use of this compound are not publicly available. Researchers should develop their own protocols based on the specific requirements of their experiments, adhering to standard laboratory safety practices.
The compound this compound acts as an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase. This enzyme is crucial for the virus's ability to cap its messenger RNA (mRNA), a process that protects the viral RNA from degradation and allows it to be translated by the host cell's machinery. By inhibiting this enzyme, this compound disrupts viral replication.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
